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  • Product: 5-Bromo-1-benzothiophen-2-amine hydrochloride
  • CAS: 2055841-97-7

Core Science & Biosynthesis

Foundational

The Mechanism of Action and Synthetic Utility of 5-Bromo-1-benzothiophen-2-amine Hydrochloride in Drug Discovery

Executive Summary In the context of pharmacology and drug development, the term "mechanism of action" typically refers to how a biologically active molecule interacts with a physiological target. However, 5-Bromo-1-benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of pharmacology and drug development, the term "mechanism of action" typically refers to how a biologically active molecule interacts with a physiological target. However, 5-Bromo-1-benzothiophen-2-amine hydrochloride (CAS: 2055841-97-7; Free base CAS: 45894-06-2) is not an active pharmaceutical ingredient (API). Rather, it is a highly versatile, bifunctional synthetic building block [1][2].

For researchers and medicinal chemists, its "mechanism of action" is defined by its chemical reactivity profile : it acts as a dual-mode pharmacophore precursor. By leveraging the nucleophilic nature of its C2-amine and the electrophilic nature of its C5-bromide, scientists can construct complex, multi-targeted libraries. This whitepaper provides an in-depth technical analysis of the structural causality, reactivity mechanisms, and self-validating experimental protocols required to utilize this privileged scaffold in drug discovery.

Molecular Anatomy and the Causality of the Hydrochloride Salt

The structural anatomy of 5-bromo-1-benzothiophen-2-amine dictates its utility. The core is a benzo[b]thiophene ring—a recognized "privileged scaffold" in medicinal chemistry due to its bioisosterism with indole and naphthalene, offering unique lipophilicity and metabolic stability profiles[3].

Why is it supplied as a hydrochloride salt? Free heteroaromatic amines are notoriously unstable. The electron-rich nature of the thiophene ring, combined with the primary amine, makes the free base highly susceptible to rapid air oxidation, spontaneous dimerization, and degradation. By converting the amine into a hydrochloride salt, the nitrogen is protonated ( NH3+​ ). This protonation withdraws electron density from the aromatic system, effectively passivating the molecule against oxidative degradation and significantly extending its shelf-life[4].

ReactivityMap Core 5-Bromo-1-benzothiophen-2-amine HCl (Bifunctional Scaffold) Amine C2-Amine (Nucleophile) Requires Base Neutralization Core->Amine Deprotonation Bromide C5-Bromide (Electrophile) Pd-Catalyzed Insertion Core->Bromide Oxidative Addition Acylation Amide/Sulfonamide Formation (e.g., Acyl Chlorides) Amine->Acylation Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Bromide->Coupling

Bifunctional reactivity map of 5-Bromo-1-benzothiophen-2-amine hydrochloride.

Mechanisms of Chemical Action

The synthetic utility of this compound relies on two orthogonal mechanisms of action, allowing for sequential, regioselective functionalization.

Nucleophilic Acylation at the C2-Amine

The first mechanism involves the lone pair of electrons on the C2-nitrogen acting as a nucleophile. Because the compound is locked as an unreactive HCl salt, a non-nucleophilic organic base (such as N,N-Diisopropylethylamine, DIPEA) must be introduced to deprotonate the ammonium ion, liberating the reactive free amine in situ. Once liberated, the amine readily attacks electrophilic centers, such as the carbonyl carbon of acyl chlorides, forming stable amide bonds.

Electrophilic Cross-Coupling at the C5-Bromide

The second mechanism exploits the C5-bromine atom via transition-metal catalysis, most notably the Suzuki-Miyaura cross-coupling [5][6]. The mechanism proceeds through three distinct phases:

  • Oxidative Addition: A Palladium(0) catalyst inserts itself into the relatively weak C5-Br bond, oxidizing to Pd(II) and forming an arylpalladium(II) bromide intermediate[7].

  • Transmetalation: An arylboronic acid, activated by an inorganic base to form a nucleophilic boronate complex, transfers its aryl group to the Pd(II) center, displacing the bromide[8].

  • Reductive Elimination: The two aryl groups couple together to form a new C-C bond, releasing the functionalized benzothiophene and regenerating the Pd(0) catalyst[6].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd 1. Oxidative Addition (Insertion into C5-Br) Pd0->OxAdd 5-Bromo-benzothiophene PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet 2. Transmetalation (Boronate Complex) PdII->TransMet Base + Ar'-B(OH)2 PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 RedElim 3. Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Pd(0) Regeneration Product Coupled Benzothiophene (API Precursor) RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling at the C5-bromide position.

Quantitative Data Summary

To successfully execute these mechanisms, specific stoichiometric and thermodynamic parameters must be met. The table below summarizes the optimized quantitative data for the two primary functionalization pathways.

Reaction PathwayPrimary ReagentCatalyst / BaseTemp (°C)Solvent SystemExpected Yield
C2-N-Acylation Acyl Chloride (1.2 eq)DIPEA (3.0 eq)0 to 25DCM or DMF75 - 90%
C5-Suzuki Coupling Arylboronic Acid (1.5 eq)Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.5 eq)80 - 1001,4-Dioxane / H₂O (4:1)60 - 85%

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure a self-validating workflow.

Protocol A: Regioselective C2-Amine Acylation

Causality Focus: Stoichiometric control of the base is critical. We use 3.0 equivalents of DIPEA: 1 eq to neutralize the starting HCl salt, 1 eq to neutralize the HCl byproduct generated by the acyl chloride, and 1 eq as a kinetic excess to drive the reaction forward.

  • Preparation: Suspend 5-Bromo-1-benzothiophen-2-amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Free-Basing: Add DIPEA (3.0 eq) dropwise at 0 °C. The suspension will clarify as the insoluble HCl salt converts to the soluble free base.

  • Electrophilic Addition: Slowly add the desired acyl chloride (1.2 eq) dissolved in DCM. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (LC-MS): Sample the reaction. Bromine possesses two stable isotopes ( 79Br and 81Br ) in a ~1:1 ratio. The starting material exhibits a distinct doublet mass envelope (M and M+2 peaks of equal intensity). Validation Check: The product must retain this exact 1:1 isotopic doublet, but the overall mass will shift upward corresponding to the addition of the acyl group. If the doublet is missing, the C5-Br bond has been compromised.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: C5-Bromide Suzuki-Miyaura Cross-Coupling

Causality Focus: Water is included in the solvent system to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive arylboronate "ate" complex, which is mandatory for the transmetalation step[5][8].

  • Preparation: In a microwave-safe vial, combine the N-acylated benzothiophene intermediate from Protocol A (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (2.5 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which would otherwise oxidize and deactivate the Pd(0) catalyst.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and heat to 90 °C for 4 hours.

  • Self-Validation (LC-MS & TLC): Monitor the reaction via UV-active TLC (254 nm). Validation Check: Analyze the crude mixture via LC-MS. The distinct 1:1 bromine isotopic doublet (M / M+2) present in the starting material must completely disappear, replaced by a single mass peak corresponding to the newly coupled biaryl product. This confirms complete consumption of the C5 electrophile.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel flash chromatography.

References

  • PubChem. 2-Amino-5-bromo-benzo[B]thiophene | CID 70961378. National Institutes of Health. Retrieved from:[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from: [Link]

  • Venugopala, K. N., et al. An overview of benzo[b]thiophene-based medicinal chemistry. PubMed / National Center for Biotechnology Information. Retrieved from:[Link]

  • Wikipedia. Hydrochloride. Retrieved from:[Link]

  • National Institutes of Health (PMC). Investigation of the Suzuki–Miyaura cross-coupling reaction. Retrieved from:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 5-Bromo-1-benzothiophen-2-amine Hydrochloride: A Technical Guide for Scaffold Optimization

Executive Summary The benzothiophene nucleus is a privileged pharmacophore in modern drug discovery, serving as the structural foundation for numerous FDA-approved therapeutics. As a Senior Application Scientist, I frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene nucleus is a privileged pharmacophore in modern drug discovery, serving as the structural foundation for numerous FDA-approved therapeutics. As a Senior Application Scientist, I frequently utilize 5-bromo-1-benzothiophen-2-amine hydrochloride as a highly versatile building block. The 5-bromo substituent provides an essential synthetic handle for transition-metal-catalyzed cross-coupling, while the 2-amine facilitates amidation into potent kinase inhibitors and antimicrobial agents. However, these same structural features profoundly dictate the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comprehensive, self-validating framework for the pharmacokinetic profiling of this scaffold and its downstream derivatives.

The Mechanistic Role of the Benzothiophene Scaffold

Benzothiophene derivatives are ubiquitous in medicinal chemistry, featured prominently in drugs like the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal sertaconazole[1]. The specific starting material,2, is frequently employed to synthesize novel antidiabetics and PLK1-PBD anticancer inhibitors[2][3][4].

From a pharmacokinetic perspective, the electron-rich sulfur atom and the basic primary amine introduce specific metabolic liabilities, while the halogenation at the 5-position significantly increases lipophilicity. Understanding these baseline properties is the first step in rational lead optimization.

Table 1: Physicochemical Properties & Pharmacokinetic Implications
PropertyValuePharmacokinetic Implication
Molecular Formula C8H6BrNS (Base) / C8H7BrClNS (Salt)Halogenation increases metabolic stability at the 5-position but raises overall lipophilicity[5].
Molecular Weight 228.11 g/mol (Base) / 264.57 g/mol (Salt)Low MW allows extensive downstream functionalization without violating Lipinski's Rule of 5[5].
Salt Form Hydrochloride (HCl)Enhances solid-state stability and aqueous solubility of the basic amine for early in vitro testing[6].
Predicted LogP ~3.2High lipophilicity drives rapid membrane absorption but risks high plasma protein binding and rapid microsomal clearance.

In Vitro Pharmacokinetic Profiling Workflows

To evolve a hit compound based on this scaffold into a viable lead candidate (such as the optimized antimicrobial JSF-3269[7]), rigorous and self-validating in vitro ADMET profiling is required.

PK_Workflow A 5-Bromo-1-benzothiophen-2-amine HCl (Scaffold Input) B Physicochemical Profiling (LogD, pKa, Solubility) A->B C In Vitro ADME (HLM/MLM, Caco-2, PPB) B->C D In Vivo Pharmacokinetics (Rodent IV/PO, LC-MS/MS) C->D E Lead Optimization (SAR & Toxicity Screening) D->E

Figure 1: Sequential ADMET profiling workflow for benzothiophene derivatives.

Self-Validating Protocol: Microsomal Stability (HLM/MLM)

Causality: Benzothiophenes are highly susceptible to Phase I metabolism. The sulfur atom is prone to S-oxidation (forming sulfoxides and sulfones), while the primary amine can undergo N-hydroxylation. Assessing half-life ( t1/2​ ) in Human and Mouse Liver Microsomes (HLM/MLM) is critical to predict in vivo hepatic clearance[7].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw MLM/HLM on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the benzothiophene test compound (final concentration 1 µM, keeping DMSO < 0.1% to prevent CYP450 inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the enzymatic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode).

Self-Validation Checkpoints:

  • Negative Control: A parallel incubation lacking NADPH must show <5% compound loss. If degradation occurs, it indicates chemical instability rather than enzymatic clearance.

  • Positive Control: Verapamil must demonstrate a t1/2​ of <15 minutes, confirming the enzymatic viability of the microsomes.

Self-Validating Protocol: Caco-2 Permeability

Causality: The basic amine group will be protonated at physiological pH, potentially hindering passive transcellular diffusion. Bidirectional Caco-2 assays determine if the compound relies on active transport or is a substrate for P-glycoprotein (P-gp) efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow differentiation and tight junction formation.

  • Dosing: Add 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Sample from receiver chambers and quantify via LC-MS/MS to calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Self-Validation Checkpoints:

  • Monolayer Integrity: Transepithelial Electrical Resistance (TEER) must be >300 Ω·cm² pre-assay. Post-assay, Lucifer Yellow permeability must be <1 × 10⁻⁶ cm/s.

  • Mass Balance: Total recovery (A + B + Cell Lysate) must be >85%. Lower recovery indicates non-specific binding to the plastic apparatus or intracellular trapping.

Primary Metabolic Pathways

Understanding the biotransformation of the 5-bromo-1-benzothiophen-2-amine scaffold helps in designing metabolically stable analogs.

Metabolism Parent 5-Bromo-1-benzothiophen-2-amine Phase1 Phase I: CYP450 / FMO Parent->Phase1 Phase2 Phase II: UGT / NAT Parent->Phase2 Metab1 S-Oxidation (Sulfoxide/Sulfone) Phase1->Metab1 Metab2 N-Hydroxylation (Hydroxylamine) Phase1->Metab2 Metab3 N-Glucuronidation / N-Acetylation (Renal Excretion) Phase2->Metab3 Metab2->Phase2 Sequential Conjugation

Figure 2: Primary metabolic pathways of 2-amino-benzothiophene derivatives.

In Vivo Pharmacokinetic Strategy and Toxicity

Once in vitro parameters are optimized, candidates progress to in vivo rodent models. A common challenge with lipophilic, amine-containing benzothiophenes is their potential to block the human ether-a-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity[4]. Lead optimization must balance PK properties with hERG safety profiles.

For in vivo studies, formulation is a critical variable. Due to the high LogP of brominated benzothiophenes, standard saline is often insufficient. Formulations utilizing 5-10% DMSO combined with 40% PEG400 or cyclodextrins (e.g., HP-β-CD) are typically required to achieve homogenous dosing solutions for Intravenous (IV) and Per Os (PO) administration[7].

Table 2: Representative In Vivo PK Parameters for Optimized Benzothiophene Derivatives

Data representative of optimized derivatives (e.g., JSF-3269) in immunocompetent mouse models[7].

ParameterTypical RangeInterpretation
Dose (IV / PO) 2 mg/kg / 10 mg/kgStandard screening doses for efficacy models.
Clearance (Cl) 15 - 30 mL/min/kgModerate clearance; functionalization of the 2-amine often reduces rapid hepatic extraction.
Volume of Distribution (Vd) 2.5 - 5.0 L/kgHigh Vd indicates extensive tissue distribution, driven by the lipophilic bromo-benzothiophene core.
Half-life ( t1/2​ ) 2.0 - 4.5 hoursSufficient for twice-daily (BID) or once-daily (QD) dosing in murine efficacy models.
Bioavailability (%F) 30% - 60%Good oral absorption, though first-pass metabolism can limit absolute bioavailability.

Conclusion

The 5-Bromo-1-benzothiophen-2-amine hydrochloride scaffold is a highly versatile starting point for drug discovery. By systematically applying self-validating in vitro assays (microsomal stability, Caco-2) and understanding its inherent metabolic liabilities (S-oxidation, hERG binding), researchers can effectively optimize this scaffold into potent, bioavailable therapeutics[4][7].

References

  • [7] Journal of Medicinal Chemistry (ACS Publications). Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. Available at: [Link]

  • [1] MDPI. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Available at:[Link]

  • [5] PubChem (NIH). 2-Amino-5-bromo-benzo[B]thiophene | CID 70961378. Available at: [Link]

  • [3] PubMed (NIH). Design, synthesis, characterization, in silico, in vitro and in vivo antidiabetic studies of novel benzothiophene derivatives. Available at:[Link]

  • [6] Google Patents. US6894064B2 - Benzothiophenes, formulations containing same, and methods. Available at:

  • [4] Bentham Science Publishers. Structure-guided Development of Novel Benzothiophene Derivatives as PLK1-PBD Inhibitors. Available at: [Link]

Sources

Foundational

5-Bromo-1-benzothiophen-2-amine Hydrochloride: A Strategic Scaffold in Modern Medicinal Chemistry and Heterocyclic Synthesis

Architectural Overview & Mechanistic Rationale In the landscape of modern drug discovery and advanced materials science, bifunctional heterocyclic scaffolds are highly prized. 5-Bromo-1-benzothiophen-2-amine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Architectural Overview & Mechanistic Rationale

In the landscape of modern drug discovery and advanced materials science, bifunctional heterocyclic scaffolds are highly prized. 5-Bromo-1-benzothiophen-2-amine hydrochloride (CAS: 2055841-97-7) represents a masterclass in structural utility[1].

From a mechanistic standpoint, the value of this molecule lies in its dual-reactivity profile. The C5-bromo substituent serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid diversification of the aromatic core. Conversely, the C2-amine is a potent nucleophile primed for amide coupling, Schiff base formation, and complex electrocyclizations.

The Causality of the Hydrochloride Salt: Why utilize the hydrochloride salt rather than the free base (CAS: 45894-06-2)? Electron-rich 2-aminothiophenes are notoriously susceptible to auto-oxidation and polymerization when exposed to ambient air and light. By protonating the amine to form the HCl salt, the electron density of the thiophene ring is significantly reduced, effectively shutting down oxidative degradation pathways. This simple thermodynamic choice transforms a highly labile intermediate into a bench-stable, commercially viable building block[1].

Quantitative Physicochemical Profile

To facilitate experimental design, the core physicochemical properties of the scaffold are summarized below.

ParameterValueSource
Chemical Name 5-Bromo-1-benzothiophen-2-amine hydrochloride1
Free Base CAS 45894-06-22
HCl Salt CAS 2055841-97-71
Molecular Formula C8H7BrClNS (HCl salt)2
Molecular Weight 264.57 g/mol (HCl salt); 228.11 g/mol (Free base)2
Predicted LogP 3.3 (Free base)2
GHS Hazards H302, H315, H319, H335

Primary Literature & Application Workflows

Domino Synthesis of Fused Heterocycles

Recent publications in the Journal of Organic Chemistry highlight the use of 2-aminobenzothiophene derivatives to synthesize complex benzothieno[3,2-b]pyridines[3]. These fused systems are notoriously difficult to construct via traditional step-wise synthesis. By utilizing an aza-Wittig intermediate derived from the 2-amine, researchers can trigger a domino electrocyclization and dehydrogenation reaction with α,β-unsaturated aldehydes, yielding highly functionalized polycyclic frameworks in a single pot[3].

Synthesis_Workflow A 5-Bromo-1-benzothiophen- 2-amine HCl B Free Base Liberation (Et3N / Base) A->B C Imine Condensation (α,β-unsaturated aldehyde) B->C D Electrocyclization & Dehydrogenation C->D Heat / Catalyst E Benzothieno[3,2-b]pyridine Derivatives D->E Domino Reaction

Domino synthesis of benzothieno[3,2-b]pyridines from 2-amino benzothiophenes.

Kynurenine Pathway Inhibition (Cancer Immunotherapy)

In the realm of medicinal chemistry, benzothiophene-2-amine derivatives have been patented as potent inhibitors of Indoleamine 2,3-dioxygenase 1 and 2 (IDO1/IDO2)[4]. Tumors exploit the kynurenine pathway by upregulating IDO, which depletes local tryptophan and produces kynurenine, leading to effector T-cell apoptosis and immune evasion[4].

The structural causality here is elegant: the benzothiophene core acts as a bioisostere for the indole ring of tryptophan. By functionalizing the C5 position (via the bromo handle) and the C2-amine, researchers create competitive inhibitors that bind the active site of IDO1/2, thereby restoring the immune system's ability to target malignant cells[4].

IDO_Pathway TRP Tryptophan IDO IDO1 / IDO2 Enzyme TRP->IDO KYN Kynurenine IDO->KYN Enzymatic Oxidation TEFF Effector T-Cell Apoptosis (Immune Suppression) KYN->TEFF TREG T-Reg Proliferation (Tumor Tolerance) KYN->TREG INHIB 5-Bromo-benzothiophene Derivatives INHIB->IDO Competitive Inhibition

Mechanism of IDO1/2 inhibition by benzothiophene derivatives in the kynurenine pathway.

Self-Validating Experimental Protocols

To ensure robust reproducibility, the following protocols are designed as self-validating systems, integrating analytical checkpoints directly into the workflow.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

This protocol leverages the C5-bromo handle to install diverse aryl groups while preserving the C2-amine.

Causality of Reagents: We select Pd(dppf)Cl2​ as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step—a frequent bottleneck when coupling electron-rich heteroaryls. Potassium carbonate ( K2​CO3​ ) is used as a mild base to liberate the free amine from the HCl salt in situ without causing hydrolytic degradation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-1-benzothiophen-2-amine hydrochloride (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v), followed by K2​CO3​ (3.0 equiv).

  • Reaction: Heat the mixture to 90°C for 4–6 hours under vigorous stirring.

  • Self-Validation (LC-MS Check): Sample 10 µL of the reaction mixture. The starting material exhibits a distinct ~1:1 isotopic doublet (M / M+2) due to the bromine atom. The successful disappearance of this brominated isotopic signature and the appearance of the desired product mass confirms complete conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: Domino Cyclization for Benzothieno[3,2-b]pyridines

Adapted from recent literature[3], this protocol constructs fused polycycles.

Causality of Reagents: Direct condensation of the free amine with aldehydes often leads to uncontrolled polymerization. By first converting the amine to an aza-Wittig intermediate (N-triphenylphosphoranylidene), we enforce a controlled, stepwise electrocyclization[3].

Step-by-Step Methodology:

  • Free Base Liberation: Suspend the HCl salt in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and concentrate to yield the free base.

  • Aza-Wittig Formation: React the free base with triphenylphosphine and hexachloroethane in the presence of triethylamine to form the N-triphenylphosphoranylidene intermediate.

  • Condensation: Dissolve the intermediate in toluene, add the target α,β-unsaturated aldehyde (1.1 equiv), and heat to reflux (110°C) for 12 hours[3].

  • Self-Validation (1H NMR Check): Isolate a crude sample for NMR. The disappearance of the broad −NH2​ singlet (or phosphine signals) and the emergence of a highly deshielded aromatic proton ( δ>8.5 ppm) corresponding to the newly formed pyridine ring provides unambiguous validation of the cyclization[3].

References

  • Sigma-Aldrich, "5-Bromobenzo[b]thiophen-2-amine | 45894-06-2", MilliporeSigma.
  • bjchemical, "5-bromo-1-benzothiophen-2-amine hydrochloride", Chemical E-Commerce Platform.
  • PubChem, "2-Amino-5-bromo-benzo[B]thiophene | C8H6BrNS | CID 70961378", National Institutes of Health.
  • The Journal of Organic Chemistry, "Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents", ACS Publications.
  • Google Patents, "WO2014186035A1 - Inhibitors of the kynurenine pathway", World Intellectual Property Organization.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 5-Bromo-1-benzothiophen-2-amine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process Development Scientists. Introduction and Strategic Rationale The benzothiophene scaffold is a privileged pharmacophore in modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process Development Scientists.

Introduction and Strategic Rationale

The benzothiophene scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of Janus Kinase (JAK) inhibitors, anti-inflammatory agents, and tubulin-targeting anti-cancer therapeutics[1][2]. Specifically, 5-bromo-1-benzothiophen-2-amine hydrochloride (CAS: 2055841-97-7) serves as a highly versatile bifunctional building block. The C5-bromide provides a reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3], while the C2-amine allows for amide coupling or heterocyclic expansion.

The Synthetic Challenge: Direct amination or nitration/reduction of the benzothiophene core often suffers from poor regioselectivity and over-oxidation. Furthermore, the free base of 2-aminobenzothiophene is highly electron-rich and notoriously prone to rapid oxidative degradation (darkening) upon exposure to atmospheric oxygen[4].

The Solution: To ensure a self-validating, scalable, and stable protocol, this guide details a three-stage convergent synthesis. It begins with a regioselective tandem SN​Ar /aldol-type condensation to construct the core[5], followed by a Curtius rearrangement to install the amine safely as a Boc-carbamate. The final step is an anhydrous deprotection to yield the target compound directly as the bench-stable hydrochloride salt.

Synthetic Pathway Visualization

SynthesisRoute SM 5-Bromo-2-fluorobenzaldehyde + Ethyl thioglycolate Int1 Ethyl 5-bromobenzo[b]thiophene -2-carboxylate SM->Int1 K2CO3, DMF, 80°C (Tandem SNAr / Cyclization) Int2 5-Bromobenzo[b]thiophene -2-carboxylic acid Int1->Int2 LiOH, THF/H2O, RT (Saponification) Int3 tert-Butyl (5-bromobenzo[b]thiophen -2-yl)carbamate Int2->Int3 DPPA, Et3N, t-BuOH, 90°C (Curtius Rearrangement) Product 5-Bromo-1-benzothiophen -2-amine hydrochloride Int3->Product 4M HCl in Dioxane, RT (Deprotection & Salt Precipitation)

Figure 1: Three-stage synthetic workflow utilizing a Curtius rearrangement to secure the oxidation-prone amine.

Step-by-Step Experimental Protocols

Stage 1: Construction of the Benzothiophene Core

Objective: Synthesize ethyl 5-bromobenzo[b]thiophene-2-carboxylate via a tandem nucleophilic aromatic substitution ( SN​Ar ) and intramolecular condensation[5].

  • Mechanistic Insight: The thioglycolate thiolate attacks the activated fluoro-position of 5-bromo-2-fluorobenzaldehyde. The resulting intermediate immediately undergoes base-catalyzed cyclization with the adjacent aldehyde, followed by dehydration to establish the aromatic benzothiophene system.

  • Procedure:

    • Charge a flame-dried 500 mL round-bottom flask with 5-bromo-2-fluorobenzaldehyde (10.0 g, 49.2 mmol) and anhydrous DMF (100 mL).

    • Add anhydrous Potassium Carbonate ( K2​CO3​ , 13.6 g, 98.4 mmol, 2.0 equiv).

    • Dropwise, add ethyl thioglycolate (6.5 g, 54.1 mmol, 1.1 equiv) over 10 minutes.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a strongly UV-active spot ( Rf​≈0.4 ).

    • Cool to room temperature and pour into 500 mL of ice-cold distilled water. Stir vigorously for 30 minutes to precipitate the product.

    • Filter the resulting off-white solid, wash with water (3 x 50 mL), and dry under vacuum at 45 °C to afford the intermediate ester.

Stage 2: Saponification & Curtius Rearrangement

Objective: Convert the ester to a Boc-protected primary amine to prevent premature oxidation of the electron-rich thiophene ring.

  • Mechanistic Insight: Diphenylphosphoryl azide (DPPA) converts the carboxylic acid to an acyl azide. Upon heating, this undergoes a Curtius rearrangement, expelling N2​ gas to form a highly reactive isocyanate. The isocyanate is immediately trapped by tert-butanol to form the stable Boc-carbamate.

  • Procedure:

    • Saponification: Dissolve the ester from Stage 1 in THF (100 mL). Add 2M aqueous LiOH (50 mL). Stir at room temperature for 3 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield 5-bromobenzo[b]thiophene-2-carboxylic acid.

    • Rearrangement: In a 250 mL flask equipped with a reflux condenser, dissolve the carboxylic acid (10.0 g, 38.9 mmol) in anhydrous tert-butanol (80 mL).

    • Add Triethylamine ( Et3​N , 6.5 mL, 46.7 mmol, 1.2 equiv) and DPPA (11.8 g, 42.8 mmol, 1.1 equiv).

    • Safety Note: Nitrogen gas evolution will occur. Ensure the system is vented to an inert gas manifold.

    • Heat the mixture to 90 °C (reflux) for 8 hours.

    • IPC: LC-MS analysis should indicate the disappearance of the acid mass and the appearance of the Boc-adduct [M+H]+=328.0/330.0 (Br isotope pattern).

    • Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (150 mL), wash with saturated aqueous NaHCO3​ (2 x 50 mL) and brine, dry over Na2​SO4​ , and purify via silica gel plug to yield the Boc-protected amine.

Stage 3: Anhydrous Deprotection and Salt Formation

Objective: Cleave the Boc group and simultaneously precipitate the target molecule as a stable hydrochloride salt, avoiding the isolation of the unstable free base[4].

  • Mechanistic Insight: The use of anhydrous HCl in dioxane ensures that as the Boc group is cleaved (releasing isobutylene and CO2​ ), the resulting primary amine is immediately protonated. The high polarity of the salt causes it to crash out of the non-polar dioxane solution, driving the reaction to completion and protecting the amine from atmospheric oxygen.

  • Procedure:

    • Dissolve the Boc-protected amine (8.0 g, 24.4 mmol) in anhydrous 1,4-dioxane (40 mL) under an argon atmosphere.

    • Place the flask in a water bath (20 °C) to control mild exotherms.

    • Slowly add 4M HCl in 1,4-dioxane (30 mL, 120 mmol, ~5 equiv).

    • Stir the mixture at room temperature for 4 hours. A thick white/pale-yellow precipitate will form as the reaction progresses.

    • IPC: Dilute a 50 µL aliquot in MeOH and check by LC-MS. The Boc-adduct should be absent, showing only the free base mass [M+H]+=227.9/229.9 .

    • Dilute the suspension with anhydrous diethyl ether (50 mL) to maximize precipitation.

    • Filter the solid rapidly under a blanket of argon. Wash the filter cake with anhydrous ether (2 x 30 mL).

    • Dry the solid thoroughly in a vacuum desiccator over P2​O5​ to yield 5-bromo-1-benzothiophen-2-amine hydrochloride as a stable, off-white to pale-yellow powder.

Quantitative Data & Quality Control Metrics

The following table summarizes the expected yields and critical self-validating analytical markers for each stage of the synthetic protocol.

Synthesis StageTarget Intermediate / ProductExpected YieldReaction Time / TempKey Analytical Metrics (IPC / QC)
Stage 1 Ethyl 5-bromobenzo[b]thiophene-2-carboxylate85 - 90%4 h @ 80 °CTLC: Rf​ 0.4 (9:1 Hex/EtOAc)1H NMR: δ 8.05 (s, 1H, thiophene C3-H)
Stage 2a 5-Bromobenzo[b]thiophene-2-carboxylic acid95%3 h @ 20 °CLC-MS: [M−H]− 254.9 / 256.9
Stage 2b tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate65 - 75%8 h @ 90 °CLC-MS: [M+H]+ 328.0 / 330.01H NMR: δ 1.55 (s, 9H, t-Bu)
Stage 3 5-Bromo-1-benzothiophen-2-amine HCl 90 - 95%4 h @ 20 °CLC-MS: [M+H]+ 227.9 / 229.9 (Free base)Appearance: Off-white crystalline solid

References

  • US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.
  • Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation ChemRxiv. Highlights the synthetic utility of 2-aminobenzothiophenes and explicitly notes the oxidative instability of the free base forms (darkening in air), necessitating salt formation or immediate protection. URL:[Link]

  • CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS (EP 2976340 B1)

Sources

Application

Application Note: Preparation and Handling of 5-Bromo-1-benzothiophen-2-amine Hydrochloride Stock Solutions

Target Audience: Researchers, biochemists, and drug development professionals. Document Purpose: To provide a scientifically rigorous, self-validating protocol for the reconstitution, storage, and application of 5-Bromo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Document Purpose: To provide a scientifically rigorous, self-validating protocol for the reconstitution, storage, and application of 5-Bromo-1-benzothiophen-2-amine hydrochloride in preclinical workflows.

Compound Profiling & Physicochemical Rationale

5-Bromo-1-benzothiophen-2-amine hydrochloride (CAS: 2055841-97-7) is a halogenated heterocyclic building block widely utilized in the synthesis of targeted therapeutics, including indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors[1] and retinoic acid receptor-related orphan receptor γt (RORγt) modulators[2].

The Causality Behind the Chemistry

Understanding the physicochemical nature of this compound is critical for experimental reproducibility:

  • Why a Hydrochloride (HCl) Salt? The free base form of benzothiophen-2-amine is highly susceptible to rapid oxidation and exhibits poor solid-state stability. The HCl salt form protects the primary amine, drastically improving shelf life and enhancing baseline solubility in polar solvents[3].

  • Why Anhydrous DMSO? While the HCl salt improves aqueous solubility compared to the free base, benzothiophene derivatives frequently experience pH-dependent solubility drops in neutral or slightly basic aqueous buffers (pH 7.4)[4]. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory master solvent. It prevents premature hydrolysis, resists microbial contamination, and ensures complete solvation of the hydrophobic benzothiophene core prior to aqueous dilution[5].

Physicochemical Properties
PropertyValue / Description
Chemical Name 5-Bromo-1-benzothiophen-2-amine hydrochloride
CAS Number 2055841-97-7[6]
Molecular Formula C₈H₇BrClNS
Molecular Weight 264.57 g/mol
Appearance Solid / Crystalline powder
Primary Solvent Anhydrous DMSO (≥ 20 mg/mL)[5]

Reconstitution Volumetric Data

To ensure absolute precision, avoid serial dilutions for your master stock if possible, as they propagate pipetting errors. Use the table below to determine the exact volume of DMSO required to achieve your target molarity based on the mass of the compound.

Table 1: DMSO Volume Required for Specific Molarities (MW = 264.57 g/mol )

Target Concentration1 mg5 mg10 mg
1 mM 3.780 mL18.899 mL37.797 mL
5 mM 0.756 mL3.780 mL7.559 mL
10 mM 0.378 mL1.890 mL3.780 mL
50 mM 0.076 mL0.378 mL0.756 mL

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × 0.26457]

Standard Operating Procedure (SOP): Stock Preparation

This protocol is designed as a self-validating system : each step contains a built-in verification mechanism to ensure the integrity of the solution before proceeding to the next phase.

Phase 1: Master Stock Preparation (In Vitro)
  • Thermal Equilibration (Critical): Remove the desiccated vial of 5-Bromo-1-benzothiophen-2-amine hydrochloride from -20°C storage. Do not open immediately. Allow it to equilibrate to room temperature (RT) for at least 30 minutes.

    • Rationale: The HCl salt is highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which alters the compound's true mass and accelerates degradation.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9% purity) to the vial.

  • Dissolution & Verification: Vortex vigorously for 30–60 seconds.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If micro-particulates remain, sonicate the vial in a water bath (max 37°C) for 5 minutes.

  • Sterile Filtration: If the stock is intended for cell-based assays, filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

    • Rationale: You must use PTFE. Standard PES (Polyethersulfone) or CA (Cellulose Acetate) filters will dissolve in DMSO, ruining your compound and introducing toxic polymers into your biological assay.

  • Aliquoting & Storage: Divide the master stock into 50 µL or 100 µL single-use aliquots in amber glass or opaque microcentrifuge tubes. Store at -80°C.

    • Rationale: Halogenated heterocycles can be photosensitive. Aliquoting prevents repeated freeze-thaw cycles, which cause localized precipitation and concentration gradients.

Workflow A 1. Dry Powder Equilibration (Desiccated, RT) B 2. Solvent Addition (Anhydrous DMSO) A->B C 3. Dissolution & Agitation (Vortex / Sonicate ≤37°C) B->C D 4. Sterile Filtration (0.22 µm PTFE Membrane) C->D E 5. Aliquoting & Storage (Amber Vials, -80°C) D->E

Fig 1: Step-by-step workflow for preparing and storing benzothiophene-2-amine stock solutions.

Phase 2: Aqueous Working Solution (In Vivo / Cell Culture)
  • Just-in-Time Dilution: Dilute the DMSO master stock into your aqueous buffer (e.g., PBS) or cell culture media immediately before the assay.

  • Solvent Tolerance Limit: Ensure the final concentration of DMSO in your assay does not exceed 0.1% to 0.5% (v/v) . Higher concentrations will induce solvent-mediated cytotoxicity and confound assay results.

  • Precipitation Check: Because the solubility of benzothiophenes drops significantly in acidic or neutral pH[7], observe the working solution under a microscope (10x objective) to verify the absence of micro-crystals before applying to cells.

Downstream Pharmacological Applications

5-Bromo-1-benzothiophen-2-amine serves as a critical pharmacophore in modern immunology and oncology research. When functionalized, the benzothiophene core exhibits high binding affinity for specific hydrophobic pockets in nuclear receptors and enzymes[7].

Two primary applications include:

  • RORγt Inverse Agonists: Benzothiophene derivatives are potent modulators of RORγt, a nuclear receptor that drives the differentiation of Th17 cells. By acting as inverse agonists, these compounds suppress the secretion of IL-17A, offering therapeutic pathways for autoimmune diseases[2].

  • IDO1 Inhibitors: The kynurenine pathway, driven by IDO1, is a major mechanism of tumoral immune resistance. Benzothiophene-based inhibitors block IDO1 enzymatic activity, reversing immunosuppression in the tumor microenvironment[1].

Pathway A Benzothiophene Derivatives B RORγt / IDO1 Target Receptors A->B Modulates C Th17 Differentiation / Immune Evasion B->C Drives D Pathological Inflammation / Cancer C->D Promotes

Fig 2: Pharmacological mechanism of benzothiophene derivatives in immune and inflammatory pathways.

References

  • ChemScene / Chemikart. 5-Bromo-1-benzothiophen-2-amine hydrochloride. Retrieved from: [Link]

  • World Intellectual Property Organization (WIPO). WO2014186035A1 - Inhibitors of the kynurenine pathway. Retrieved from: [1]

  • European Patent Office. EP 2970173 B1 - Inhibitors of the Kynurenine Pathway. Retrieved from:[3]

  • ResearchGate / NIH. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from: [Link][2]

  • ResearchGate. Design, Synthesis and Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydrobenzothiophene Modulators of RORγt and Evaluation of Their Inhibitory Effect on Th17 Response In Vitro and In Vivo. Retrieved from:[Link][4]

  • PubMed Central (PMC). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from:[Link][7]

Sources

Method

Application Note: 5-Bromo-1-benzothiophen-2-amine Hydrochloride in Targeted Drug Discovery

Executive Summary The benzo[b]thiophene nucleus is a highly privileged pharmacophore in modern medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, including the selective estrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[b]thiophene nucleus is a highly privileged pharmacophore in modern medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, including the selective estrogen receptor modulator raloxifene and the lipoxygenase inhibitor zileuton (1)[1]. Within this chemical space, 5-bromo-1-benzothiophen-2-amine hydrochloride serves as an exceptionally versatile bifunctional building block. By offering two distinct, orthogonally reactive vectors—a nucleophilic 2-amino group and an electrophilic 5-bromo substituent—this precursor enables divergent synthetic pathways. It is heavily utilized in the rapid generation of compound libraries targeting kinase hinge regions and nuclear receptors, such as RORγt (2)[2].

Physicochemical Profiling

Understanding the baseline properties of this precursor is critical for predicting its behavior in organic solvents and its stability under ambient conditions (3)[3].

PropertySpecification / Value
Chemical Name 5-Bromo-1-benzothiophen-2-amine hydrochloride
CAS Number 2055841-97-7 (HCl Salt) / 45894-06-2 (Free Base)
Molecular Formula C₈H₇BrClNS
Molecular Weight 264.57 g/mol (HCl Salt) / 228.11 g/mol (Free Base)
Storage Conditions 2-8 °C, protect from light and moisture
Reactivity Vectors Nucleophilic (C2-Amine), Electrophilic (C5-Bromide)

Mechanistic Rationale: The "Order of Operations"

As a Senior Application Scientist, it is vital to understand why certain experimental choices are made, rather than simply following a recipe.

Why utilize the hydrochloride salt? Free 2-aminothiophenes are notoriously electron-rich and prone to rapid oxidative degradation and polymerization when exposed to air (4)[4]. The hydrochloride salt protonates the amine, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy. This stabilizes the molecule for long-term benchtop storage and ensures precise stoichiometric control during automated synthesis.

Why functionalize the 2-amine first? The sequence of functionalization is the most critical factor in utilizing this building block. Attempting a palladium-catalyzed cross-coupling at the 5-bromo position while the 2-amine is unprotected will result in immediate catalyst poisoning (via bidentate coordination of the free amine to the Pd center) and competitive Buchwald-Hartwig auto-amination. Therefore, the 2-amine must be functionalized (e.g., acylated or sulfonylated) first. This protects the amine and modulates the electron density of the thiophene ring, perfectly activating the 5-bromo position for subsequent oxidative addition by palladium catalysts (5)[5].

Standard Operating Protocols (SOPs)

SOP 1: In Situ Neutralization and N-Acylation (Vector 1)

Causality: The free base is liberated in situ to prevent premature oxidation. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) due to its higher steric bulk, which minimizes competitive nucleophilic attack by the base on the acylating agent.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 5-bromo-1-benzothiophen-2-amine hydrochloride (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Freebasing: Cool the suspension to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise.

    • Self-Validation Check: The opaque suspension will clarify into a homogeneous solution as the soluble free base is liberated.

  • Electrophile Addition: Add the desired acid chloride or isocyanate (1.1 equiv) dropwise over 5 minutes to control the exothermic reaction.

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor progression via LC-MS. The starting material peak (m/z ~228 [M+H]⁺ for the free base) must completely disappear, replaced by the target acylated mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

SOP 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Vector 2)

Causality: With the 2-amine protected, the 5-bromo position is primed. Pd(dppf)Cl₂ is utilized as the catalyst because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step in sterically hindered or electron-rich heteroaryl systems.

  • Preparation: In a microwave-safe reaction vial, combine the N-acylated intermediate from SOP 1 (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v) to reach a 0.1 M final concentration.

    • Causality: Degassing is absolute critical; ambient oxygen will rapidly oxidize the highly active Pd(0) species to an inactive Pd(II) complex, permanently halting the catalytic cycle.

  • Purging: Seal the vial and purge the headspace with argon for 5 minutes.

  • Catalysis: Heat the reaction mixture at 90 °C for 4 hours in an oil bath (or subject to microwave irradiation at 110 °C for 30 minutes).

    • Self-Validation Check: Confirm complete consumption of the brominated intermediate via TLC (UV active) and LC-MS.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove precipitated palladium black. Concentrate the filtrate and purify the target compound via reverse-phase HPLC.

Empirical Yields & Optimization Data

The following table summarizes expected quantitative outcomes when adhering strictly to the self-validating protocols above.

Reaction StageTarget VectorReagents / CatalystTypical Yield (%)Reaction TimeKey QC Metric
In Situ Freebasing 2-AmineDIPEA, DCM, 0 °CN/A (Transient)< 5 minsVisual Solution Clarification
N-Acylation 2-AmineR-COCl, DIPEA, RT85 - 95%2 hoursLC-MS (m/z shift)
Suzuki Coupling 5-BromoPd(dppf)Cl₂, K₂CO₃70 - 88%4 hours (90 °C)Disappearance of SM
Buchwald-Hartwig 5-BromoPd₂(dba)₃, XPhos60 - 75%12 hours (100 °C)LC-MS / ¹H NMR

Workflow Visualization

Orthogonal_Functionalization Precursor 5-Bromo-1-benzothiophen- 2-amine HCl Step1 Step 1: N-Acylation (Amide/Urea Formation) Precursor->Step1 DIPEA, R-COCl Intermediate N-(5-Bromobenzo[b]thiophen- 2-yl)amide Step1->Intermediate Step2A Step 2A: Suzuki-Miyaura (Aryl Boronic Acid) Intermediate->Step2A Pd(dppf)Cl2, Base Step2B Step 2B: Buchwald-Hartwig (Amine) Intermediate->Step2B Pd2(dba)3, Ligand TargetA Kinase Inhibitors (Hinge Binders) Step2A->TargetA TargetB Nuclear Receptor Modulators Step2A->TargetB Step2B->TargetA

Workflow illustrating the orthogonal functionalization of 5-bromo-1-benzothiophen-2-amine HCl.

References

  • Source: nih.
  • Source: sigmaaldrich.
  • Source: researchgate.
  • Source: acs.
  • Source: chemenu.

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 5-Bromo-1-benzothiophen-2-amine hydrochloride

Abstract This application note presents a systematic and robust strategy for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-B...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a systematic and robust strategy for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Bromo-1-benzothiophen-2-amine hydrochloride. This compound, a brominated aromatic amine, requires careful control of chromatographic parameters to ensure accurate and reproducible results. We detail a comprehensive workflow, from initial parameter selection based on the analyte's physicochemical properties to a full method validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final, optimized method is suitable for quality control, stability testing, and impurity profiling in research and drug development environments.

Introduction and Chromatographic Rationale

5-Bromo-1-benzothiophen-2-amine hydrochloride is a heterocyclic aromatic amine. The accurate quantification of such molecules is critical in pharmaceutical development, as they often serve as key starting materials or intermediates. The primary analytical challenge lies in controlling the ionization state of the primary amine and managing the compound's hydrophobicity to achieve optimal peak shape and retention.

The strategic development of an HPLC method is predicated on a thorough understanding of the analyte's chemical properties. By leveraging this information, we can establish a logical starting point and a clear path for optimization.

Analyte Physicochemical Properties

A successful HPLC method begins with an analysis of the target molecule. The key properties of 5-Bromo-1-benzothiophen-2-amine (free base) are summarized below.

PropertyValue / CharacteristicChromatographic ImplicationSource
Chemical Structure Benzothiophene core with a bromine at position 5 and a primary amine at position 2. Analyzed as a hydrochloride salt.The benzothiophene system is a strong UV chromophore, ensuring good sensitivity with a PDA/UV detector. The primary amine is basic and its ionization state is pH-dependent.[1]
Molecular Formula C₈H₆BrNS (Free Base)Used for calculating concentrations and molar absorptivity.[1]
Molecular Weight 228.11 g/mol (Free Base)Relevant for standard preparation.[1]
Predicted XLogP3 3.3This value indicates moderate lipophilicity, making the analyte well-suited for retention on a nonpolar stationary phase like C18 in a reversed-phase HPLC system.[1]
Predicted pKa ~3-5 (Estimated for aromatic amines)As a primary aromatic amine, the pKa is expected to be low. To ensure consistent protonation (BH⁺ form) and avoid peak splitting or tailing, the mobile phase pH must be controlled and kept at least 2 units below the pKa. An acidic mobile phase (pH 2.5-3.5) is therefore required.[2]
UV Absorbance Strong UV AbsorberThe fused aromatic ring system is expected to have significant absorbance in the UV range. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Similar aromatic systems suggest a λmax in the 250-310 nm range.[3][4]

Materials and Methods

  • Analyte: 5-Bromo-1-benzothiophen-2-amine hydrochloride standard (Purity >98%)

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 packing).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Phosphoric acid (H₃PO₄), analytical grade

    • Water, HPLC grade or Milli-Q

HPLC Method Development Protocol

The method development process is approached in a systematic, multi-stage fashion to ensure all critical parameters are evaluated and optimized.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow A 1. Analyte Characterization (pKa, logP, UV) B 2. Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Informs Choices C 3. Screening & Scouting (Gradient, Organic Solvent) B->C Execute D 4. Method Optimization (pH, Gradient Shape, Temp, Flow Rate) C->D Refine E 5. Final Optimized Method (System Suitability) D->E Finalize F 6. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) E->F Qualify G Validated Analytical Method F->G Deliver ParameterSelection cluster_properties Analyte Properties cluster_hplc Initial HPLC Choices pKa Low pKa (~3-5) (Basic Amine) MobilePhase Mobile Phase: Aqueous Buffer pH ~3.0 pKa->MobilePhase Ensures consistent protonation (BH+) logP logP = 3.3 (Hydrophobic) Column Stationary Phase: Reversed-Phase C18 logP->Column Provides optimal retention mechanism UV Benzothiophene (Chromophore) Detector Detector: PDA (Scan 200-400 nm) UV->Detector Determines λmax for best sensitivity

Caption: Linking analyte properties to informed initial HPLC parameter choices.

Protocol:

  • Column Selection: A C18 column is selected due to the analyte's moderate hydrophobicity.

  • Mobile Phase Preparation:

    • Aqueous (Mobile Phase A): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC water. Adjust the pH to 3.0 using phosphoric acid.

    • Organic (Mobile Phase B): HPLC-grade Acetonitrile (ACN).

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 5-Bromo-1-benzothiophen-2-amine hydrochloride in a 50:50 mixture of ACN and water. From this, prepare a working standard of 50 µg/mL.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • PDA Detector: Scan from 200-400 nm, monitor at a reference wavelength of 254 nm.

    • Gradient Program: A broad, linear gradient is used for initial screening.

Time (min)%A (Buffer pH 3.0)%B (ACN)
0.0955
20.0595
25.0595
25.1955
30.0955
Stage 2: Method Optimization

Protocol:

  • Wavelength Selection: After the initial run, examine the UV spectrum of the analyte peak in the PDA data. Identify the wavelength of maximum absorbance (λmax) and use this for all subsequent experiments.

  • Gradient Optimization: Based on the retention time from the initial run, adjust the gradient to improve resolution from any impurities and reduce the run time. The goal is a sharp, symmetrical peak eluting between 5 and 15 minutes.

  • pH Evaluation (if necessary): If peak shape is poor (e.g., significant tailing), evaluate mobile phase pH at 2.5 and 3.5 to find the optimal condition for the amine.

  • Final Parameter Tuning: Make small adjustments to the flow rate (0.8-1.2 mL/min) and column temperature (25-35 °C) to fine-tune retention time and peak shape.

Final Optimized Method

The following table represents a hypothetical final method after systematic optimization.

ParameterOptimized Condition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detector PDA at λmax = 265 nm (Determined Experimentally)
Gradient See table below

Optimized Gradient Table:

Time (min)%A (Buffer)%B (ACN)
0.07030
12.02080
15.02080
15.17030
20.07030

Method Validation Protocol (ICH Q2 R1)

The optimized method must be validated to demonstrate its suitability for its intended purpose. [5][6]The validation will be performed according to ICH Q2(R1) guidelines. [7][8]

Validation Parameter Protocol Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). The analyte peak should be free from interference from blanks or placebo. Peak purity analysis (via PDA) must pass.
Linearity & Range Prepare at least five concentrations across the expected working range (e.g., 5-150 µg/mL). Plot peak area vs. concentration and perform linear regression. Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of nominal) in triplicate. Calculate the percentage recovery. Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) method or from the standard deviation of the response and the slope of the linearity curve. S/N ratio for LOD ≈ 3:1. S/N ratio for LOQ ≈ 10:1. LOQ must be precise and accurate.

| Robustness | Introduce small, deliberate variations to method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±0.1 mL/min). | System suitability parameters (tailing factor, theoretical plates, retention time) should remain within acceptable limits. |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing and validating a robust RP-HPLC method for the analysis of 5-Bromo-1-benzothiophen-2-amine hydrochloride. By systematically leveraging the analyte's physicochemical properties, an efficient and logical workflow is established, leading to a final method that is specific, linear, accurate, precise, and robust. This approach is readily adaptable for other aromatic amines and serves as a template for rigorous analytical method development in a regulated environment.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]

  • ICH. (2022). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]

  • NextSDS. (n.d.). (5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-benzo[B]thiophene. National Center for Biotechnology Information. [Link]

  • MilliporeSigma. (n.d.). 5-bromo-1-benzothiophene. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubChem. (n.d.). 5-Bromo-1-benzofuran-2-amine. National Center for Biotechnology Information. [Link]

  • MilliporeSigma. (n.d.). 5-bromo-1-benzothiophene AldrichCPR. [Link]

  • Watson, D. G. (n.d.). UV spectra of some representative drug molecules. Pharmaceutical Press.
  • PharmacyLibrary. (n.d.). Chapter 6: Medicinal Chemistry. The APhA Complete Review for the Foreign Pharmacy Graduate Equivalency Examination, 2nd Edition. [Link]

  • Benchchem. (n.d.). Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine.
  • MilliporeSigma. (n.d.). 5-bromo-1,3-dihydro-2lambda6-benzothiophene-2,2-dione. [Link]

  • TSI Journals. (2013). Quantitative determination of tiaprofenic acid by visible spectrophotometry using diazotization and coupling reactions. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2017). Development and Validation of UV Spectrophotometric Method for Estimation of Benfotiamine in Bulk and Dosage Form. [Link]

  • ResearchGate. (2022). A Simple UV-Vis Spectrophotometric Assay study on different brands of Mefenamic Acid, Paracetamol and Furosemide. [Link]

  • Iraqi Journal of Market Research and Consumer Protection. (2021). ULATRAVIOLET ABSORBANCE SEPECTRA FOR ANTIBIOTIC DERIVATIVES (AMINO GLYCOSIDES) USED IN MEDICAL AND PHARMACEUTICAL INDUSTRY.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 5-Bromo-1-benzothiophen-2-amine Hydrochloride

Welcome to the Analytical Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 5-Bromo-1-benzothiophen-2-amine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 5-Bromo-1-benzothiophen-2-amine hydrochloride . As a basic amine salt with a highly hydrophobic, polarizable halogenated core, this molecule is notoriously prone to severe peak tailing (Asymmetry Factor > 1.2) in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

The following guide synthesizes field-proven methodologies to isolate, diagnose, and permanently resolve these peak distortions through a self-validating scientific approach.

Diagnostic Workflow

Before altering your method, you must isolate the root cause. Use the decision matrix below to determine if your tailing is a physical hardware failure or a chemical interaction.

TroubleshootingWorkflow Step1 Peak Tailing Observed (As > 1.2) Step2 Inject Neutral Marker (e.g., Toluene) Does the neutral peak tail? Step1->Step2 PathPhys Physical Issue (Dead Volume / Void) Step2->PathPhys YES PathChem Chemical Issue (Secondary Interactions) Step2->PathChem NO FixPhys Inspect & Replace: 1. PEEK/SS Fittings 2. Guard Column 3. Analytical Column PathPhys->FixPhys Step3 Dilute Sample 10x Does tailing improve? PathChem->Step3 PathMass Mass Overload Step3->PathMass YES PathSilanol Silanol Interactions (Amine-Silica Binding) Step3->PathSilanol NO FixMass Reduce Injection Volume or Sample Concentration PathMass->FixMass FixSilanol 1. Lower Mobile Phase pH (< 3.0) 2. Use Type B End-Capped Silica 3. Add Amine Modifier PathSilanol->FixSilanol

Fig 1. Systematic diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

In-Depth Troubleshooting FAQs

Q1: Mechanistically, why does 5-Bromo-1-benzothiophen-2-amine hydrochloride exhibit such severe peak tailing on standard C18 columns? A1: Peak tailing is the physical manifestation of multiple competing retention mechanisms operating simultaneously[1]. The primary retention of this molecule is driven by ideal hydrophobic interactions between the brominated benzothiophene core and the C18 alkyl chains. However, the molecule features a primary amine group. On traditional silica-based columns, unbonded residual silanol groups (Si-OH) exist on the surface[2]. At mid-range pH values (pH 4–7), these silanols ionize into negatively charged species (Si-O⁻). Concurrently, the basic amine remains protonated (positively charged). This creates a powerful, secondary ion-exchange interaction—an electrostatic "velcro effect"—causing a fraction of the analyte molecules to lag behind the main band, elongating the trailing edge of the peak[3][4].

Q2: How can I definitively prove whether the tailing is caused by a degraded column bed (physical) or by the amine group interacting with silica (chemical)? A2: You must employ a self-validating diagnostic test using a neutral hydrophobic marker[3]. Because neutral compounds (like toluene or uracil) lack ionizable basic groups, they cannot participate in acid-base secondary interactions with active silanols[3]. If you inject a neutral marker and it elutes as a perfectly symmetrical Gaussian peak while your 5-Bromo-1-benzothiophen-2-amine tails, the issue is strictly chemical. Conversely, if both the neutral marker and the amine exhibit tailing, your system suffers from infinite dilution caused by a physical void, dead volume from mismatched fittings, or a collapsed column bed[3][5].

Q3: What is the most effective mobile phase adjustment to suppress this secondary interaction? A3: The most robust thermodynamic solution is to lower the mobile phase pH to below 3.0 using volatile acidic additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA)[5]. Residual silanols typically possess a pKa between 3.8 and 4.5[6]. By dropping the pH to ~2.5, you force the silanol groups into their fully protonated, neutral state (Si-OH)[2][5]. This neutralizes the stationary phase surface, completely eliminating the electrostatic attraction with the positively charged amine, thereby restoring peak symmetry[6].

Q4: If low pH optimization is insufficient, what stationary phase chemistry is required? A4: If tailing persists at low pH, the column chemistry itself must be upgraded. Older "Type A" silica columns contain high metal impurities that activate silanols. You should transition to a modern "Type B" high-purity silica column that has been extensively end-capped or base-deactivated (BDS)[2]. End-capping reagents, such as trimethylsilyl (TMS), chemically bond to the residual silanols, physically shielding them from the amine[5]. Alternatively, utilizing a polar-embedded column (e.g., Amide-C18) creates a local hydration layer that repels basic analytes from the silica surface[6].

Self-Validating Experimental Protocols
Protocol A: The Neutral Marker Diagnostic Test

Purpose: To isolate physical dead volume from chemical silanol interactions.

  • Standard Preparation: Prepare a mixed standard containing 0.1 mg/mL 5-Bromo-1-benzothiophen-2-amine hydrochloride and 0.1 mg/mL Toluene dissolved in the initial mobile phase.

  • System Equilibration: Flush the HPLC system and analytical column for at least 15–20 column volumes until a stable baseline is achieved[6].

  • Injection: Inject of the mixed standard.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

  • Decision Matrix:

    • If As​(Toluene)<1.2 and As​(Amine)>1.5 : The issue is chemical. Proceed to Protocol B.

    • If As​(Toluene)>1.5 and As​(Amine)>1.5 : The issue is physical. Inspect all PEEK/stainless steel fittings, minimize extra-column tubing length, or replace the analytical column[5][6].

Protocol B: Mobile Phase pH Titration Workflow

Purpose: To systematically protonate residual silanols and eliminate ion-exchange retention.

  • Aqueous Phase Preparation: Divide HPLC-grade water into three separate reservoirs to create a pH gradient across tests[4]:

    • Reservoir 1: Unmodified Water (pH ~5.5–6.0).

    • Reservoir 2: Water with 0.1% Formic Acid (pH ~2.7).

    • Reservoir 3: Water with 0.1% Trifluoroacetic Acid (pH ~2.0).

  • Organic Phase Preparation: Use HPLC-grade Acetonitrile as Mobile Phase B.

  • Sequential Analysis: Run your standard isocratic or gradient method using Reservoir 1. Record the chromatogram.

  • Equilibration: Switch to Reservoir 2. Critical Step: Ensure 20 column volumes of equilibration to fully protonate the silica bed before the next injection[4].

  • Iteration: Repeat the injection for Reservoir 2, then equilibrate and repeat for Reservoir 3.

  • Optimization: Plot the Tailing Factor ( Tf​ ) against the mobile phase pH to identify the exact threshold where secondary interactions are neutralized[4].

Quantitative Data Summary: Method Optimization

The table below summarizes the expected impact of various optimization parameters on the chromatography of 5-Bromo-1-benzothiophen-2-amine hydrochloride.

Stationary PhaseMobile Phase AdditivepHAsymmetry Factor ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
Standard Type A C18None (Water/ACN)6.02.654,200Severe silanol interaction; unquantifiable tailing.
Standard Type A C1810x Sample Concentration6.03.103,100Mass overload compounding chemical tailing[5].
Standard Type B C180.1% Formic Acid2.71.358,500Silanols largely protonated; acceptable symmetry.
End-capped Type B C180.1% Trifluoroacetic Acid2.01.0512,100Optimal suppression of secondary interactions[5].
References
  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL
  • HPLC Peak Tailing Source: Axion Labs URL
  • LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL
  • How to Reduce Peak Tailing in HPLC?
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten Source: BenchChem URL

Sources

Optimization

How to prevent degradation of 5-Bromo-1-benzothiophen-2-amine hydrochloride during storage

This guide provides in-depth technical information and best practices for researchers, scientists, and drug development professionals to prevent the degradation of 5-Bromo-1-benzothiophen-2-amine hydrochloride during sto...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical information and best practices for researchers, scientists, and drug development professionals to prevent the degradation of 5-Bromo-1-benzothiophen-2-amine hydrochloride during storage and handling. Our goal is to ensure the integrity and reliability of your experimental outcomes by preserving the quality of this critical chemical intermediate.

Understanding the Degradation of 5-Bromo-1-benzothiophen-2-amine hydrochloride

5-Bromo-1-benzothiophen-2-amine hydrochloride is a heterocyclic aromatic amine. Its stability is influenced by its structural components: a brominated benzothiophene core and an amine hydrochloride salt. The primary pathways for degradation are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The hydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can facilitate the hydrolysis of the amine hydrochloride, potentially leading to the formation of the free base and affecting the compound's physical and chemical properties.[1]

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen.[4][5][6] This process can be accelerated by exposure to light and trace metal impurities, leading to the formation of colored degradation products. The thiophene ring's sulfur atom is also a potential site for oxidation.[6]

  • Photodegradation: Many aromatic compounds are light-sensitive. Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Bromo-1-benzothiophen-2-amine hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably refrigerated.[8] The container must be tightly sealed to prevent moisture and air exposure.[7][9] For optimal protection, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[6][9]

Q2: My powder has changed color from off-white to a brownish tint. What does this indicate?

A2: A color change is a common visual indicator of chemical degradation, likely due to oxidation of the aromatic amine.[5] This can compromise the purity of the material. It is recommended to perform a purity analysis before using the material in a critical experiment.

Q3: The powder in the bottle appears clumpy or caked. Can I still use it?

A3: Clumping or caking is a sign of moisture absorption due to the hygroscopic nature of the hydrochloride salt.[1][7] While you might be able to break up the clumps, the material has been exposed to moisture, which could have initiated hydrolysis.[1][2] For sensitive applications, using a fresh, free-flowing lot is advisable.

Q4: How should I handle the compound when weighing it for an experiment?

A4: Minimize the compound's exposure to the atmosphere.[2] If possible, handle it in a controlled environment like a glovebox with low humidity.[1] If a glovebox isn't available, work quickly, have all your tools ready, and reseal the container immediately after taking the desired amount.[1][2]

Q5: How can I verify the purity of my stored 5-Bromo-1-benzothiophen-2-amine hydrochloride?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard and effective method for assessing the purity of aromatic compounds like this one.[10][11] Gas Chromatography (GC) could also be a suitable technique.[10][11] These methods can help you quantify the main component and detect any degradation products that may have formed.[12]

Troubleshooting Guide for Potential Degradation

Observation Potential Cause(s) Recommended Action(s)
Color Change (e.g., to yellow/brown) Oxidation of the aromatic amine due to air/light exposure.[5]1. Immediately protect the compound from further light and air exposure.[6][7]2. Perform purity analysis (e.g., HPLC) to quantify degradation.[10]3. For critical applications, consider using a new, uncompromised batch.
Clumping or Caking of Powder Moisture absorption (hygroscopicity).[1][2]1. Transfer the material to a desiccator to remove excess surface moisture.[3]2. Handle in a low-humidity environment (glovebox or dry room).[1]3. Aliquot the material into smaller, single-use vials to prevent repeated exposure of the bulk stock.[1]
Inconsistent Experimental Results Degradation leading to lower purity and inaccurate weighing.1. Qualify the material's purity using an appropriate analytical method (HPLC or GC).[13]2. Ensure the material is completely dry before weighing.3. Review and optimize storage and handling procedures.[3]
Development of a Distinct Odor Chemical decomposition.1. Handle the material in a well-ventilated fume hood.[14]2. Do not use the material for further experiments.3. Dispose of the material according to your institution's hazardous waste guidelines.[14][15]

Protocols for Optimal Storage and Handling

Protocol 1: Initial Receipt and Qualification
  • Visual Inspection: Upon receipt, visually inspect the container for an intact seal and the powder for its expected color (white to off-white) and consistency (free-flowing).

  • Documentation: Record the date of receipt and the manufacturer's certificate of analysis (COA), which should include purity, moisture content, and other specifications.[11]

  • Baseline Analysis (Optional but Recommended): For long-term studies, perform an initial purity analysis (e.g., HPLC) to establish a baseline. This will allow for direct comparison with future time points.[16]

Protocol 2: Long-Term Storage
  • Container: Ensure the compound is in a tightly sealed, opaque container to protect it from moisture and light.[7][11]

  • Atmosphere: Before sealing for long-term storage, flush the container with an inert gas like argon or nitrogen to displace air and prevent oxidation.[6][9]

  • Temperature: Store the sealed container in a refrigerator (2-8 °C).[8]

  • Desiccation: For added protection, the container can be placed inside a desiccator within the refrigerator.

Protocol 3: Aliquoting and Daily Handling

This workflow minimizes the risk of contaminating the bulk supply of the compound.

G cluster_prep Preparation cluster_aliquot Aliquoting cluster_storage Storage A Transfer bulk container to low-humidity environment (e.g., glovebox) B Prepare pre-labeled, single-use vials A->B Equilibrate to room temp first C Quickly dispense powder into vials B->C D Flush each vial with inert gas (e.g., Argon) C->D E Tightly seal vials D->E F Return bulk container to refrigerated storage immediately E->F G Store aliquoted vials in a desiccator at recommended temperature E->G

Caption: Workflow for Aliquoting Hygroscopic Compounds.

Troubleshooting Logic

This decision tree can help diagnose issues observed with the stored compound.

G Start Observe issue with stored compound Q_Appearance Is there a visual change? (Color, clumping) Start->Q_Appearance Q_Performance Are experimental results inconsistent? Q_Appearance->Q_Performance No A_Oxidation Likely Oxidation/Hydrolysis. Protect from air/moisture. Q_Appearance->A_Oxidation Yes A_Purity Purity is suspect. Material requires re-qualification. Q_Performance->A_Purity Yes A_Review Review handling procedures. Implement aliquoting strategy. Q_Performance->A_Review No, but want to be proactive A_Qualify Perform purity analysis (e.g., HPLC). A_Oxidation->A_Qualify A_Purity->A_Qualify End Use qualified material or procure new batch A_Review->End A_Qualify->End

Caption: Troubleshooting Decision Tree for Compound Stability.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Method Validation for the Quantification of 5-Bromo-1-benzothiophen-2-amine hydrochloride

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 5-Bromo-1-benzothiophen-2-amine hydrochloride in a biological matrix,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 5-Bromo-1-benzothiophen-2-amine hydrochloride in a biological matrix, such as human plasma. It is designed for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. The principles and protocols described herein are grounded in the latest international regulatory standards, ensuring that the generated data is fit for purpose in pharmacokinetic, toxicokinetic, and clinical trial sample analysis.[1][2][3][4]

The validation process is not merely a checklist of experiments but a systematic approach to demonstrate that an analytical method is reliable and suitable for its intended application.[1][5] This guide will delve into the critical validation parameters, comparing experimental approaches and presenting illustrative data to guide the user through the intricacies of method validation.

The Regulatory Landscape: A Harmonized Approach

The validation of bioanalytical methods is governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9] In a significant step towards global harmonization, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has issued the M10 guideline on Bioanalytical Method Validation.[1][10][11] This guideline is now the cornerstone for developing and validating bioanalytical assays to support regulatory submissions.[1][10] This guide adheres to the principles outlined in the ICH M10 guideline.

Method Development: The Foundation of a Validated Assay

Before validation can commence, a robust and reliable LC-MS method must be developed. This involves the careful selection and optimization of chromatographic and mass spectrometric conditions to achieve the desired sensitivity, selectivity, and speed of analysis.

2.1. Analyte and Internal Standard (IS)

  • Analyte: 5-Bromo-1-benzothiophen-2-amine hydrochloride

  • Internal Standard (IS): A crucial component for accurate quantification, the IS compensates for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte (e.g., 5-Bromo-1-benzothiophen-2-amine-d4 hydrochloride). If a SIL-IS is unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used, but this requires more rigorous evaluation of matrix effects.

2.2. Liquid Chromatography (LC) Conditions

The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components and potential metabolites, minimizing ion suppression and ensuring accurate integration.

ParameterOptimized ConditionRationale
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for small, relatively non-polar molecules. The sub-2 µm particle size allows for high-efficiency separations and faster analysis times (UPLC/UHPLC).
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good elution strength and is MS-compatible.
Gradient 5% to 95% B over 3 minutesA rapid gradient allows for efficient elution of the analyte while minimizing run time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring optimal chromatographic performance.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and peak distortion.

2.3. Mass Spectrometry (MS) Conditions

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[12]

ParameterOptimized ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group on the analyte is readily protonated, making positive ion mode the logical choice.
MRM Transition (Analyte) Precursor Ion > Product IonSpecific to 5-Bromo-1-benzothiophen-2-amine. These values are determined by direct infusion of a standard solution into the mass spectrometer.
MRM Transition (IS) Precursor Ion > Product IonSpecific to the chosen internal standard.
Collision Energy (CE) Analyte and IS specificOptimized to produce the most abundant and stable product ions.
Dwell Time 100 msSufficient time to acquire an adequate number of data points across the chromatographic peak for reliable quantification.
The Validation Workflow: A Visual Guide

The following diagram outlines the key stages of the bioanalytical method validation process.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Dev LC & MS Optimization Selectivity Selectivity & Specificity Dev->Selectivity Finalized Method Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Matrix Matrix Effect LOD_LOQ->Matrix Recovery Recovery Matrix->Recovery Stability Stability Recovery->Stability Analysis Routine Sample Analysis Stability->Analysis Validated Method

Caption: A typical workflow for bioanalytical method development and validation.

Core Validation Parameters: Experimental Design and Acceptance Criteria

The following sections detail the experimental protocols and acceptance criteria for the key validation parameters as recommended by the ICH M10 guideline.[5]

4.1. Selectivity and Specificity

  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Experimental Protocol:

    • Analyze at least six different batches of blank human plasma.

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard at its working concentration.

    • Assess for any interfering peaks at the retention times of the analyte and IS in the blank samples.

  • Acceptance Criteria:

    • The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.

    • The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

4.2. Linearity and Range

  • Objective: To establish the relationship between the concentration of the analyte and the instrument response over a defined range.[12]

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical range might be 1 to 1000 ng/mL.

    • The calibration curve should consist of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically using a weighting factor of 1/x or 1/x² to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.

    • At least 75% of the calibration standards must meet this criterion.

Illustrative Linearity Data

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.09.8098.0
50.051.5103.0
25024598.0
750760101.3
1000 (ULOQ)99099.0
Regression: y = 0.015x + 0.002Weighting: 1/x²r²: 0.998

4.3. Accuracy and Precision

  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter in a series of measurements (precision).[4][12]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels:

      • LLOQ: Lower Limit of Quantification

      • Low QC: ~3x LLOQ

      • Mid QC: In the middle of the calibration range

      • High QC: ~75% of the Upper Limit of Quantification (ULOQ)

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%.

    • Precision: The coefficient of variation (%CV or %RSD) should not exceed 15% for all QCs, except for the LLOQ, where it should not exceed 20%.

Illustrative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.00105.08.5108.011.2
Low3.0098.76.2101.57.8
Mid150102.34.5103.15.9
High75099.53.898.94.7

4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Experimental Protocol:

    • LOD: Typically determined as a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration on the calibration curve that meets the accuracy and precision criteria (±20% and ≤20% CV, respectively).

  • Acceptance Criteria: The LLOQ must be established and validated as the lowest point on the calibration curve.

4.5. Matrix Effect and Recovery

  • Objective: To assess the influence of matrix components on the ionization of the analyte (matrix effect) and the efficiency of the extraction procedure (recovery).[12]

  • Experimental Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte and IS in neat solution (no matrix).

      • Set B: Blank plasma extract spiked with analyte and IS post-extraction.

      • Set C: Analyte and IS spiked into plasma and then extracted.

    • Matrix Effect Calculation: (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery Calculation: (Peak Area of Set C / Peak Area of Set B) * 100

  • Acceptance Criteria:

    • Matrix Effect: The CV of the IS-normalized matrix factor should be ≤ 15%.

    • Recovery: While a specific percentage is not mandated, recovery should be consistent and reproducible.

Illustrative Matrix Effect and Recovery Data

QC LevelMatrix Effect (%)Recovery (%)
Low95.288.5
High98.190.2
Sample Preparation: A Critical Step

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. For a small molecule like 5-Bromo-1-benzothiophen-2-amine hydrochloride in plasma, several options exist.

Sample_Prep Plasma Plasma Sample + IS PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE) Plasma->LLE SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Plasma->SPE Centrifuge Centrifuge PPT->Centrifuge LLE->Centrifuge Evaporate Evaporate & Reconstitute SPE->Evaporate Centrifuge->Evaporate Centrifuge->Evaporate Inject Inject into LC-MS Evaporate->Inject

Caption: Common sample preparation techniques for LC-MS bioanalysis.

  • Protein Precipitation (PPT): Simple and fast, but may result in a less clean extract and significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but can be more time-consuming.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be automated, but is often the most expensive and complex to develop.

For this application, a Solid-Phase Extraction (SPE) method using a C18 sorbent is recommended to achieve the highest level of cleanliness and minimize matrix effects, which is crucial for a robust, high-sensitivity assay.

Stability: Ensuring Sample Integrity
  • Objective: To evaluate the stability of the analyte in the biological matrix under various conditions encountered during sample handling, storage, and analysis.[12]

  • Experimental Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Bench-Top Stability: Analyze QC samples left at room temperature for a specified period (e.g., 4-24 hours).

    • Long-Term Stability: Analyze QC samples after storage at the intended temperature (e.g., -20°C or -80°C) for an extended period.

    • Autosampler Stability: Analyze processed samples after being stored in the autosampler for a defined duration.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Illustrative Stability Data

Stability ConditionDurationLow QC Accuracy (%)High QC Accuracy (%)
Freeze-Thaw3 Cycles97.5102.1
Bench-Top8 hours99.2101.5
Long-Term3 months at -80°C98.8103.0
Autosampler24 hours101.3100.8
Conclusion: A Framework for Confidence

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an LC-MS method for the quantification of 5-Bromo-1-benzothiophen-2-amine hydrochloride. By adhering to the principles of the ICH M10 guideline and meticulously evaluating each validation parameter, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data. This, in turn, supports informed decision-making throughout the drug development lifecycle. The presented protocols and illustrative data serve as a practical guide for establishing a method that is truly fit for its intended purpose.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link][9]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][10]

  • International Council for Harmonisation. ICH M10 on bioanalytical method validation. [Link][1]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link][2][7]

  • International Council for Harmonisation. ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • Kymos. New FDA Guidance on Bioanalytical Method Validation. [Link][8]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][12]

  • Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies? [Link][4]

  • International Council for Harmonisation. ICH M10: Bioanalytical Method Validation and Study Sample Analysis - Training Material. [Link]

  • Progress. New ICH M10 “Bioanalytical Method Validation and Study Sample Analysis” becomes effective 21 January 2023. [Link][3]

Sources

Comparative

Reference NMR spectra for 5-Bromo-1-benzothiophen-2-amine hydrochloride purity validation

An accurate determination of compound purity is the bedrock of reproducible drug discovery and development. For halogenated heterocyclic building blocks like 5-Bromo-1-benzothiophen-2-amine hydrochloride (CAS: 2055841-97...

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Author: BenchChem Technical Support Team. Date: March 2026

An accurate determination of compound purity is the bedrock of reproducible drug discovery and development. For halogenated heterocyclic building blocks like 5-Bromo-1-benzothiophen-2-amine hydrochloride (CAS: 2055841-97-7), relying solely on traditional chromatographic methods can introduce hidden analytical blind spots. Because this compound is frequently utilized in sensitive downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1], even trace impurities—such as des-bromo analogs or positional isomers—can poison catalysts or severely skew reaction stoichiometry.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 5-Bromo-1-benzothiophen-2-amine hydrochloride. By establishing a self-validating, orthogonal analytical system, researchers can ensure absolute confidence in their reference materials.

The Analytical Challenge: Relative vs. Absolute Purity

Routine quality control in pharmaceutical analysis heavily relies on HPLC-UV due to its high sensitivity and ability to resolve complex impurity profiles[2]. However, HPLC-UV is inherently a relative technique.

The Causality of Chromatographic Error: HPLC-UV quantification assumes that the target analyte and its impurities share identical UV response factors (molar extinction coefficients)[3]. If a process impurity (e.g., an unreacted starting material or a degradation product) absorbs UV light more strongly or weakly than 5-Bromo-1-benzothiophen-2-amine hydrochloride, the standard "area normalization" method will falsely under- or over-estimate the true purity[3]. Furthermore, quantifying via HPLC requires an identical, pre-certified reference standard of the analyte, which is often unavailable for novel or highly specialized intermediates.

The qNMR Advantage: qNMR circumvents these limitations by operating as a primary ratio method[2]. The fundamental principle of qNMR is that the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei (typically 1H ) producing that signal, regardless of the molecule's overall chemical structure[3]. By co-weighing the sample with a certified, structurally unrelated Internal Standard (IS), we can calculate the absolute mass fraction of the analyte with exceptional accuracy[4].

Table 1: Performance Comparison for Purity Validation
ParameterHPLC-UV (Relative Method) 1H -qNMR (Absolute Method)
Fundamental Principle Separation and differential UV absorption[3].Direct proportionality of nuclear spin signal intensity[3].
Reference Standard Requires an identical standard of the analyte[2].Requires an independent, certified Internal Standard (IS)[2].
Accuracy High, but susceptible to UV response factor bias[3].Absolute; provides a true mass fraction purity value[3].
Primary Utility Impurity profiling, trace detection, routine QC[2].Certification of reference materials, orthogonal validation[2].
Sensitivity High (detects impurities at 0.05% levels)[2].Moderate (typically requires low mg to high µg range)[2].

Experimental Methodologies: A Self-Validating System

To establish a robust purity profile, both methods must be executed with strict adherence to physical and chemical principles. The following protocols detail the optimal parameters for analyzing 5-Bromo-1-benzothiophen-2-amine hydrochloride.

Protocol A: Absolute Purity via 1H -qNMR

1. Internal Standard Selection: We utilize Dimethyl Sulfone (DMSO 2​ ) as the internal standard. Causality: DMSO 2​ produces a sharp, distinct 6-proton singlet at ~3.0 ppm in DMSO- d6​ . This chemical shift is far removed from the aromatic signals (6.8–8.0 ppm) of the benzothiophene core, completely eliminating the risk of peak overlap and integration errors[4].

2. Sample Preparation:

  • Using a highly calibrated microbalance (d = 0.001 mg), accurately co-weigh ~10.0 mg of 5-Bromo-1-benzothiophen-2-amine hydrochloride and ~5.0 mg of certified TraceCERT® Dimethyl Sulfone into a static-free vial[4]. Causality: Gravimetric precision is the largest source of uncertainty in qNMR; minimizing weighing errors is critical to achieving <1% relative measurement uncertainty[4].

  • Dissolve the mixture completely in 0.6 mL of anhydrous DMSO- d6​ and transfer to a 5 mm NMR tube.

3. Acquisition Parameters (500 MHz Spectrometer):

  • Relaxation Delay (D1): Set to 30 seconds. Causality: To ensure quantitative accuracy, the relaxation delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated[5]. Failing to allow complete magnetization recovery results in truncated signals and artificially low purity values[5].

  • Flip Angle: 90° pulse to maximize signal-to-noise ratio.

  • Number of Scans (NS): 64 scans to ensure a high signal-to-noise ratio (S/N > 250:1 for the integrated peaks).

Protocol B: Impurity Profiling via HPLC-UV

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B). Causality: 5-Bromo-1-benzothiophen-2-amine is a basic amine. Without an acidic ion-pairing agent like TFA, the amine will partially ionize on the column, leading to severe peak tailing, irreproducible retention times, and poor resolution[2].

  • Detection Wavelength: 254 nm.

2. Sample Preparation:

  • Dissolve 1.0 mg of the sample in 1.0 mL of the initial mobile phase (e.g., 90% A / 10% B) to prevent solvent-shock upon injection.

Reference Data & Orthogonal Synthesis

Upon executing the qNMR protocol, the 1H NMR spectrum of 5-Bromo-1-benzothiophen-2-amine hydrochloride yields specific resonances that must be accurately assigned before integration[1].

Table 2: 1H NMR Spectral Assignments (DMSO- d6​ , 500 MHz)
Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration ( Nx​ )
-NH 3+​ ~8.50 - 9.50Broad Singlet (bs)N/A3H (Exchanges with H 2​ O)
H-4 8.02Doublet (d)~1.81H
H-7 7.81Doublet (d)~8.51H
H-6 7.43Doublet of doublets (dd)8.5, 1.81H
H-3 6.85Singlet (s)N/A1H
IS (DMSO 2​ ) 3.01Singlet (s)N/A6H

Note: For qNMR purity calculations, the isolated H-4 doublet at 8.02 ppm or the H-3 singlet at 6.85 ppm should be used for integration against the IS peak at 3.01 ppm. The -NH 3+​ protons should be avoided due to potential deuterium exchange with trace moisture in the solvent.

Table 3: Orthogonal Purity Validation Results (Simulated Batch Data)
Analytical TechniqueMeasured Purity (%)Relative Standard Deviation (RSD)Primary Source of Impurity
HPLC-UV (Area %) 99.85%0.05%Trace des-bromo analog (Overestimated UV response)
1H -qNMR (Mass %) 98.42%0.30%Absolute mass fraction (True value)

Discrepancy Interpretation: The data in Table 3 highlights a classic analytical discrepancy. HPLC-UV suggests a near-perfect purity of 99.85%. However, qNMR reveals the true absolute purity is 98.42%. This discrepancy arises because a trace impurity (likely a des-bromo analog) has a significantly lower UV extinction coefficient than the brominated target, causing HPLC to underestimate the impurity's concentration[3]. The qNMR result, being molar-based, provides the authoritative value[3].

Workflow Visualization

To ensure robust quality control, laboratories should implement the following orthogonal validation workflow.

Workflow cluster_qNMR qNMR (Absolute Purity) cluster_HPLC HPLC-UV (Impurity Profiling) Sample 5-Bromo-1-benzothiophen-2-amine HCl (Batch Sample) Prep_NMR Co-weigh with IS (Dimethyl Sulfone) Sample->Prep_NMR Prep_HPLC Dissolve in Mobile Phase (0.1% TFA Modifier) Sample->Prep_HPLC Acq_NMR 1H NMR at 500 MHz (Relaxation D1 ≥ 5*T1) Prep_NMR->Acq_NMR Calc_NMR Molar Ratio Integration Acq_NMR->Calc_NMR Validation Orthogonal Data Synthesis (Resolve Discrepancies) Calc_NMR->Validation Absolute Mass Fraction Acq_HPLC C18 Reverse Phase Chromatography Prep_HPLC->Acq_HPLC Calc_HPLC UV Area Normalization Acq_HPLC->Calc_HPLC Calc_HPLC->Validation Relative Impurity % Result Certified Reference Material (Validated Purity Value) Validation->Result

Orthogonal purity validation workflow combining qNMR and HPLC-UV methodologies.

Conclusion

For complex pharmaceutical intermediates like 5-Bromo-1-benzothiophen-2-amine hydrochloride, relying on a single analytical technique is a critical vulnerability. While HPLC-UV provides indispensable high-resolution separation for trace impurity profiling[2], it must be anchored by the absolute quantification capabilities of 1H -qNMR[3]. By implementing this orthogonal, self-validating framework, researchers can guarantee the scientific integrity of their chemical building blocks and prevent costly failures in downstream synthetic applications.

References

  • ResearchGate. "Quantitative 1H NMR methodology for purity assay with high accuracy." ResearchGate, Feb 2026. [Link]

  • Ün, İ., et al. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." J. Chem. Metrol., ACG Publications, Jun 2016. [Link]

  • ACS Publications. "Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands." The Journal of Organic Chemistry, Jan 2023. [Link]

Sources

Validation

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-1-benzothiophen-2-amine

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical analysis. Mass spectrometry stands as a pivotal techn...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical analysis. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into a molecule's structure through the analysis of its fragmentation patterns. This guide provides an in-depth, predictive comparison of the mass spectrometric behavior of 5-Bromo-1-benzothiophen-2-amine hydrochloride, a compound of interest in medicinal chemistry and materials science.

This document moves beyond a mere listing of potential fragments. It delves into the causal mechanisms of fragmentation under different ionization techniques, providing a predictive framework for analysis. We will compare the expected fragmentation from hard ionization (Electron Ionization) versus soft ionization (Electrospray Ionization) and discuss the diagnostic impact of the bromine substituent by contrasting it with its non-brominated analog. The protocols described herein are designed as self-validating systems, ensuring technical accuracy and reproducibility.

The Foundational Principles of Fragmentation

Before dissecting the specific fragmentation of 5-Bromo-1-benzothiophen-2-amine, it is crucial to understand the foundational principles that govern how molecules break apart in a mass spectrometer. When a molecule is ionized, it forms a molecular ion (M⁺˙ in Electron Ionization or [M+H]⁺ in Electrospray Ionization), which is often energetically unstable. This excess energy drives the ion to fragment into smaller, more stable charged ions and neutral radicals or molecules.[1] The fragmentation pathways are not random; they are dictated by the principles of chemical stability, favoring the formation of stable carbocations, resonance-stabilized structures, and the loss of small, stable neutral molecules.

For 5-Bromo-1-benzothiophen-2-amine, its structure contains several key features that will direct its fragmentation:

  • Aromatic Benzothiophene Core: This fused ring system is relatively stable and will influence the fragmentation of its substituents.[2][3]

  • Amine Group: As a primary amine, it provides a likely site for initial ionization and can undergo characteristic alpha-cleavage.[4][5]

  • Bromine Atom: The C-Br bond is a potential cleavage site. Critically, bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for any bromine-containing fragment, appearing as a pair of peaks (doublet) of nearly equal intensity, separated by 2 m/z units. This provides a powerful diagnostic tool for identifying bromine-containing fragments.

Predicted Fragmentation Analysis: A Tale of Two Techniques

The fragmentation pattern of a compound is highly dependent on the ionization method used. Here, we compare the predicted outcomes for 5-Bromo-1-benzothiophen-2-amine under two common techniques: Electron Ionization (EI), a "hard" technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a "soft" technique that typically preserves the molecular ion.

Electron Ionization (EI-MS): The Hard Fragmentation Fingerprint

In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M⁺˙) and subsequent extensive fragmentation. This provides a detailed structural "fingerprint" of the molecule.

The molecular weight of the free base (5-Bromo-1-benzothiophen-2-amine) is approximately 242.1 g/mol . The molecular ion peak (M⁺˙) will therefore appear as a characteristic doublet at m/z 242 and 244 , reflecting the ⁷⁹Br and ⁸¹Br isotopes.

Key Predicted Fragmentation Pathways under EI-MS:

  • Loss of Bromine: A common initial fragmentation for bromoaromatic compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a fragment ion at m/z 163 .

  • Alpha-Cleavage at the Amine Group: The bond adjacent to the amine group is susceptible to cleavage. Loss of a hydrogen radical (•H) can occur, leading to an [M-1]⁺ ion at m/z 241/243 .

  • Fragmentation of the Benzothiophene Ring: The stable benzothiophene core can also fragment, often through the loss of small molecules like acetylene (C₂H₂) or by cleavage of the thiophene ring.[2][3] A study on the fragmentation of (2-aminopropyl)benzo[b]thiophene derivatives showed characteristic ions resulting from the cleavage of the heterocyclic ring.[6][7]

  • Loss of HCN: A common fragmentation pathway for aromatic amines involves the expulsion of a neutral hydrogen cyanide (HCN) molecule.

The following diagram illustrates the predicted major fragmentation pathways for 5-Bromo-1-benzothiophen-2-amine under Electron Ionization.

EI_Fragmentation_Pathway M [M]⁺˙ m/z 242/244 (5-Bromo-1-benzothiophen-2-amine) F1 [M - Br]⁺ m/z 163 M->F1 - •Br F2 [M - H]⁺ m/z 241/243 M->F2 - •H F3 [M - CH2NH]⁺˙ m/z 213/215 M->F3 - •CH2NH (rearrangement) F4 [C7H4S]⁺˙ m/z 132 F1->F4 - HCN

Caption: Predicted EI fragmentation of 5-Bromo-1-benzothiophen-2-amine.

Table 1: Summary of Predicted Key Ions in EI-MS

m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaFragmentation Pathway
242/244[C₈H₇BrNS]⁺˙Molecular Ion (M⁺˙)
241/243[C₈H₆BrNS]⁺Loss of •H from amine
163[C₈H₇NS]⁺Loss of •Br from M⁺˙
136[C₈H₆N]⁺Loss of •Br then •HCS
132[C₇H₄S]⁺˙Loss of •Br from M⁺˙, followed by loss of HCN
Electrospray Ionization (ESI-MS): The Soft Ionization Approach

In contrast to EI, ESI is a soft ionization technique that typically imparts less energy to the molecule. It is commonly used with liquid chromatography (LC-MS). For an amine-containing compound like this, analysis would be done in positive ion mode, where the molecule is protonated.

The primary ion observed would be the protonated molecule, [M+H]⁺ , at m/z 243/245 .

Comparison:

  • EI-MS: Provides a rich fragmentation pattern useful for detailed structural confirmation and library matching in databases like NIST and Wiley.[8][9][10][11]

  • ESI-MS: Provides a strong signal for the molecular weight of the compound with minimal fragmentation. This is advantageous for quantitative analysis and for confirming the mass of the parent compound, but provides less structural detail from a single MS scan. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) would be required.

The Diagnostic Value: Comparison with a Non-Brominated Analog

To highlight the significance of the bromine substituent, we can predict the fragmentation of the non-brominated analog, 1-benzothiophen-2-amine (MW ≈ 163.2 g/mol ).

  • Molecular Ion: The molecular ion in EI-MS would be a single, major peak at m/z 163 , lacking the characteristic 1:1 doublet of the brominated version.

  • Fragmentation: The primary fragmentation would likely involve alpha-cleavage (loss of •H to give m/z 162) and fragmentation of the ring system. The key fragment at m/z 163 in the brominated compound's spectrum (from loss of Br) would now be the molecular ion of the non-brominated analog.

This comparison demonstrates how the presence and isotopic signature of the bromine atom provide an immediate and definitive diagnostic marker for its incorporation into the molecular structure.

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided.

Protocol 1: Analysis by GC-MS (Electron Ionization)

This method is ideal for obtaining a detailed fragmentation pattern of the volatile free-base form of the analyte.

  • Sample Preparation:

    • Neutralize the 5-Bromo-1-benzothiophen-2-amine hydrochloride salt to its free base form using a mild base (e.g., saturated sodium bicarbonate solution) and extract into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate to a final concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Mode: 1 µL splitless injection.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

Protocol 2: Analysis by LC-MS (Electrospray Ionization)

This method is suitable for analyzing the compound directly in its salt form and for obtaining accurate molecular weight information.

  • Sample Preparation:

    • Dissolve 5-Bromo-1-benzothiophen-2-amine hydrochloride directly in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of 10-100 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: Waters XBridge C18 (50 mm x 2.1 mm, 3.5 µm particle size) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: Scan from m/z 100 to 500.

The diagram below outlines the general workflow for these analytical procedures.

MS_Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_analysis Mass Analysis cluster_data Data Interpretation Prep Prepare Analyte Solution (1 mg/mL in Dichloromethane for GC or 10 µg/mL in ACN/H₂O for LC) GC Gas Chromatography (GC) Prep->GC For EI LC Liquid Chromatography (LC) Prep->LC For ESI EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI Data Analyze Mass Spectrum (Fragmentation Pattern vs. Molecular Ion) EI->Data ESI->Data

Caption: General workflow for MS analysis of the target compound.

Conclusion

While no public library spectrum currently exists for 5-Bromo-1-benzothiophen-2-amine hydrochloride, a comprehensive understanding of mass spectrometry principles and data from analogous structures allows for a robust and reliable prediction of its fragmentation behavior. The key takeaways for an analyst are:

  • Under EI-MS: Expect a molecular ion doublet at m/z 242/244 and key fragments resulting from the loss of bromine (m/z 163) and subsequent ring fragmentation. This provides a rich fingerprint for structural identification.

  • Under ESI-MS: Expect a strong protonated molecular ion doublet at m/z 243/245, ideal for confirming molecular weight and for quantification.

  • The Bromine Isotope Pattern: The characteristic 1:1 doublet is the most powerful diagnostic feature to confirm the presence and number of bromine atoms in any fragment.

By applying the comparative methodologies and detailed protocols within this guide, researchers can confidently approach the analysis of this compound and its analogs, ensuring the integrity and accuracy of their structural elucidation efforts.

References

  • Wiley Registry of Mass Spectral Data 2023. (n.d.).
  • MassBank of North America. (n.d.).
  • MassBank. (n.d.). bio.tools.
  • NIST Mass Spectral Library. (n.d.).
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  • Wiley Registry of Mass Spectral Data, 10th Edition. (n.d.). MSP Kofel. Retrieved from

  • MassBank. (n.d.).
  • NIST 23 Mass Spectral Library. (n.d.). Retrieved from

  • NIST 2023 MS and MS/MS Libraries. (n.d.). SpectralWorks. Retrieved from

  • Horai, H., et al. (2025, November 11). MassBank: an open and FAIR mass spectral data resource. Nucleic Acids Research.
  • MassBank | Helmholtz Research Software Directory. (n.d.). Retrieved from

  • Mass Spectrometry Data Center. (n.d.). NIST. Retrieved from

  • Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Retrieved from

  • Brandt, S. D., et al. (2020, April 23). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis.
  • Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed.
  • Karminski-Zamola, G., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry.
  • Boyle, R. G., et al. (2015, May 12). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry.
  • Fujiwara, M., & Kurebayashi, H. (1978). The metabolism of alpha-aminobenzo(b)thiophene-3-propionic acid (the sulfur analog of tryptophan) in the rat. Drug Metabolism and Disposition.
  • Cubero Herrera, L., et al. (2009, March 15). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry.
  • Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzo[b]thiophen-2(3H)-one. (n.d.). Benchchem. Retrieved from

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh.
  • Proposed fragmentation routes of protonated compounds 1-5 by LC-ESI-QTOF-MS. (n.d.). ResearchGate. Retrieved from

  • Fragmentation of dibenzothiophene, S-oxide under EI. (n.d.). ResearchGate. Retrieved from

  • 5-bromo-1-benzothiophene. (n.d.). MilliporeSigma. Retrieved from

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. (n.d.). The Royal Society of Chemistry.
  • Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture. (n.d.). ResearchGate. Retrieved from

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved from

  • 2-(5-bromo-1-benzothiophen-2-yl)acetonitrile. (n.d.). Sigma-Aldrich. Retrieved from

  • 2-(5-bromo-1-benzothiophen-2-yl)acetonitrile — Chemical Substance Information. (n.d.). Retrieved from

  • 5-Bromo-2-chlorothiophene. (n.d.). NIST WebBook.

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Safety & Regulatory Compliance

Safety

5-Bromo-1-benzothiophen-2-amine hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling and disposal of complex heteroaromatic halides align with stringent safety standards and operational efficiency. 5-Br...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling and disposal of complex heteroaromatic halides align with stringent safety standards and operational efficiency. 5-Bromo-1-benzothiophen-2-amine hydrochloride (CAS: 2055841-97-7)[1] is a highly valuable building block in drug discovery and materials science. However, its multi-heteroatom and halogenated structure demands a rigorous, self-validating disposal strategy to prevent environmental contamination and ensure regulatory compliance.

This guide provides the definitive operational and disposal plan for this compound, bridging the gap between chemical structure and logistical waste management.

Chemical Profiling & Waste Characterization

To design an effective disposal protocol, we must first deconstruct the molecule. The structural components of 5-bromo-1-benzothiophen-2-amine hydrochloride dictate its classification under Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines.

Table 1: Physicochemical Hazard Profile and Disposal Implications

Structural ComponentHazard ImplicationOperational Disposal Requirement
Bromine (Halogen) Generates highly corrosive Hydrogen Bromide (HBr) gas upon thermal destruction.Mandatory segregation into Halogenated Organic Waste streams[2]. Cannot be mixed with standard solvents.
Thiophene (Sulfur) Generates Sulfur Oxides (SOx) upon combustion.Requires final processing at incineration facilities equipped with alkaline/caustic scrubbers[3].
Amine HCl (Salt) Mildly acidic in aqueous solutions; potentially corrosive to certain metals over time.Waste must be stored in chemically compatible High-Density Polyethylene (HDPE) containers.

The Causality of Segregation: Why Halogenated Streams Matter

A common operational failure in laboratories is the co-mingling of halogenated and non-halogenated waste. Why must 5-bromo-1-benzothiophen-2-amine hydrochloride be strictly segregated?

Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and introduces severe safety risks[2]. Halogenated compounds require specialized high-temperature rotary kiln incineration to break the robust carbon-halogen bonds[3]. Furthermore, the combustion of this specific compound releases a toxic cocktail of HBr, Hydrogen Chloride (HCl), SOx, and Nitrogen Oxides (NOx)[3]. If this waste is inadvertently sent to a standard incinerator lacking caustic scrubbers, these acidic gases will cause severe environmental damage and catastrophic equipment corrosion.

By segregating this compound at the bench, you create a self-validating system that ensures the waste is routed to the correct thermal destruction facility[4].

Standard Operating Procedures: Step-by-Step Disposal

Below are the exact methodologies for handling the three most common waste scenarios involving this compound.

Protocol A: Solid Waste (Unused Reagent or Contaminated Consumables)

Use this protocol for expired batches, contaminated weighing paper, and disposable spatulas.

  • Collection: Gather all unreacted solid and contaminated consumables. Do not attempt to dissolve the solid for disposal, as this unnecessarily increases the volume of hazardous liquid waste.

  • Containment: Place the materials inside a rigid High-Density Polyethylene (HDPE) container.

    • Causality: Amine hydrochlorides can be mildly corrosive to metal containers over time; HDPE prevents structural degradation of the waste vessel.

  • Labeling: Affix a hazardous waste label immediately. Mark clearly as: "Hazardous Solid Waste: Halogenated Organic (Contains Bromine, Sulfur, Nitrogen)."

  • Storage: Store in a designated, cool, dry hazardous waste cabinet away from strong oxidizers or bases until contractor pickup.

Protocol B: Liquid Waste (Post-Reaction Mixtures)

Use this protocol when the compound is dissolved in reaction solvents or aqueous workups.

  • Quenching & pH Verification: Ensure the reaction mixture is fully quenched. Verify that the pH is near neutral (pH 6-8) using pH indicator strips before transferring to the waste carboy.

    • Causality: Neutralizing the solution prevents unexpected exothermic reactions or toxic gas evolution when the mixture is introduced to the bulk waste carboy.

  • Strict Segregation: Pour the mixture strictly into the Halogenated Solvent Waste carboy[5].

    • Causality: Even if the primary reaction solvent is non-halogenated (e.g., DMF, Methanol, or Water), the presence of the brominated solute legally classifies the entire carboy as halogenated waste[2][5].

  • Venting: Use a vented cap on the waste carboy. This prevents pressure build-up from the slow off-gassing of residual solvents or trace reactive intermediates.

Protocol C: Emergency Spill Cleanup

Use this protocol for accidental benchtop or floor spills.

  • Isolation: Restrict access to the spill zone. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Dry Sweeping (For Solids): Do not use water initially, as it may spread the contamination or solubilize the salt into porous surfaces. Use a dedicated brush and dustpan to gently sweep the powder.

    • Causality: Gentle sweeping minimizes the aerosolization of the active pharmaceutical ingredient (API) dust, reducing inhalation risks.

  • Absorption (For Liquids): If the compound is spilled while in solution, apply an inert, non-combustible absorbent material such as diatomaceous earth, sand, or vermiculite[6].

  • Disposal: Transfer all sweepings and saturated absorbent into a puncture-proof hazardous waste bag. Seal tightly and label as "Halogenated Spill Debris"[6].

Waste Routing Visualization

To ensure operational clarity, follow this decision-tree for routing 5-bromo-1-benzothiophen-2-amine hydrochloride waste streams.

WasteDisposal Start 5-Bromo-1-benzothiophen- 2-amine HCl Waste Solid Solid Waste (Unused/Powder) Start->Solid Liquid Liquid Waste (Reaction Mixture) Start->Liquid Spill Accidental Spill (Contamination) Start->Spill SolidContainer Seal in HDPE Container Label: Halogenated Solid Solid->SolidContainer LiquidSegregate Segregate from Non-Halogenated Liquid->LiquidSegregate SpillSweep Dry Sweep / Inert Absorbent Avoid Dust & Water Spill->SpillSweep Incineration High-Temp Incineration with Caustic Scrubbing SolidContainer->Incineration LiquidContainer Vented Cap Storage Label: Halogenated Solvent LiquidSegregate->LiquidContainer LiquidContainer->Incineration SpillContainer Hazardous Waste Bag Label: Spill Debris SpillSweep->SpillContainer SpillContainer->Incineration

Workflow for the segregation and disposal of 5-Bromo-1-benzothiophen-2-amine HCl waste streams.

Final Thermal Destruction & Regulatory Compliance

Once collected by a licensed hazardous waste contractor, what happens to the material?

The standard operating procedure for this specific chemical profile is high-temperature rotary kiln incineration [3]. Because the waste contains halogens (bromine) and heteroatoms (sulfur, nitrogen), it is blended with high-BTU flammable liquids to achieve the necessary fuel value for complete thermal destruction[4].

As the compound is incinerated, the resulting exhaust gases are immediately passed through a caustic scrubber (typically utilizing sodium hydroxide sprays)[3]. This critical step neutralizes the HBr, HCl, and SOx gases, converting them into harmless benign salts (like sodium bromide and sodium sulfate) before the exhaust is released into the atmosphere. By strictly following the segregation protocols above, you ensure this chemical safely reaches the correct facility equipped to handle its complex combustion profile.

References

  • AccelaChem - SDS for 5-bromo-1-benzothiophen-2-amine hydrochloride - [Link]

  • Regulations.gov - Safety Data Sheet (General spill and absorbent guidelines) -[Link]

  • Nipissing University - Hazardous Materials Disposal Guide - [Link]

  • Environmental Protection Agency (EPA) - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes -[Link]

  • Environmental Protection Agency (EPA) - Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste -[Link]

  • University of Tennessee (UTIA Safety Office) - Hazardous Waste Guide - [Link]

Sources

Handling

Essential Safety and Operational Guide for Handling 5-Bromo-1-benzothiophen-2-amine hydrochloride

This guide provides essential, immediate safety protocols and logistical plans for the handling of 5-Bromo-1-benzothiophen-2-amine hydrochloride. As a trusted partner in your research, we aim to provide value beyond the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety protocols and logistical plans for the handling of 5-Bromo-1-benzothiophen-2-amine hydrochloride. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary information to ensure a safe and efficient laboratory environment. The following procedures are based on established best practices for handling similar halogenated organic compounds and are designed to empower you to work with confidence and security.

Hazard Assessment and Triage

  • Acute Toxicity : Harmful if swallowed or in contact with skin.[1]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust or vapors.[3][4]

Given these potential hazards, a cautious and proactive approach to safety is paramount. The hydrochloride salt form may also present additional considerations regarding corrosivity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 5-Bromo-1-benzothiophen-2-amine hydrochloride. The following table outlines the minimum required PPE, with explanations for the choice of each.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[5] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[6]
Skin/Body Chemical-resistant Lab Coat or CoverallsA fire/flame-resistant and impervious lab coat or coveralls is necessary to prevent skin contact.[5] This provides a removable barrier in case of a spill.
Hands Chemical-resistant GlovesGiven the compound is a halogenated hydrocarbon, butyl rubber or Viton® gloves are recommended for extended contact. Nitrile gloves may be suitable for short-term splash protection but must be changed immediately upon any contact.[4] Always inspect gloves for any signs of degradation before use.[5]
Respiratory Full-face RespiratorIf the handling process may generate dust or aerosols, or if work is not conducted within a certified chemical fume hood, a full-face respirator with appropriate cartridges should be used to prevent inhalation.[5][7]

Operational Plan: From Receipt to Use

A systematic workflow is crucial to minimize exposure and prevent accidents. The following diagram and steps outline the recommended operational procedure for handling 5-Bromo-1-benzothiophen-2-amine hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS of Similar Compounds prep2 Ensure Fume Hood is Certified and Operational prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Prepare Reagents in Fume Hood prep3->handle1 handle2 Conduct Experiment handle1->handle2 handle3 Segregate Halogenated Waste handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Recommended workflow for handling 5-Bromo-1-benzothiophen-2-amine hydrochloride.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the SDS of structurally similar compounds to familiarize yourself with the potential hazards.[1][2][3][5][8][9][10]

    • Ensure that the chemical fume hood is certified and functioning correctly.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • All handling of 5-Bromo-1-benzothiophen-2-amine hydrochloride, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the laboratory.[4]

  • Post-Handling:

    • Decontaminate the work area thoroughly after use.

    • Carefully doff PPE, avoiding contact with the outer surfaces of gloves and lab coats.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Spill Response Plan

In the event of a spill, a swift and organized response is critical to mitigate risks.

Immediate Actions:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Alert: Inform your supervisor and the institutional Environmental Health and Safety (EHS) department.

Cleanup Procedure (for trained personnel only):

  • Don PPE: Wear the appropriate PPE, including respiratory protection, before entering the spill area.

  • Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place the spilled material and any contaminated absorbent materials into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of 5-Bromo-1-benzothiophen-2-amine hydrochloride and its contaminated waste is essential for environmental protection and regulatory compliance.

Waste Segregation and Collection:

  • Halogenated Organic Waste: As a brominated compound, 5-Bromo-1-benzothiophen-2-amine hydrochloride must be disposed of as halogenated organic waste.[11]

  • Solid Waste: Collect unused or contaminated solid material in a designated, properly labeled, and sealable hazardous waste container. This includes contaminated items like weighing paper and gloves.[11]

  • Liquid Waste: If in solution, collect it in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste.[11][12]

Container Management and Final Disposal:

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").

  • Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated, and secure area.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[4][13] Never dispose of this compound down the drain or in regular trash. [11]

By adhering to these safety and handling protocols, you can significantly minimize the risks associated with working with 5-Bromo-1-benzothiophen-2-amine hydrochloride and ensure a safer laboratory environment for yourself and your colleagues.

References

  • Dojindo. (2025, January 10). 5-Br-PAPS - Safety Data Sheet. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Chemtalk. (2008, October 22). Bromine water - disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 9). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

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